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  • Product: 3-Methyl-1H-indole-5-carbonitrile
  • CAS: 3613-06-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-Methyl-1H-indole-5-carbonitrile: Synthesis, Properties, and Applications in Drug Discovery

Introduction The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to form key interactions with biological targets have made it a focal point for the development of novel therapeutics. This guide provides an in-depth technical overview of a specific and valuable derivative, 3-Methyl-1H-indole-5-carbonitrile, tailored for researchers, scientists, and drug development professionals. We will delve into its fundamental properties, logical synthetic approaches, and its emerging significance as a key intermediate in the design of targeted therapies.

Core Properties and Data

A foundational understanding of a compound begins with its fundamental physicochemical properties. 3-Methyl-1H-indole-5-carbonitrile is a distinct molecule whose identity is defined by the following key data points.

PropertyValueSource
CAS Number 3613-06-7
Molecular Formula C₁₀H₈N₂[1]
Molecular Weight 156.19 g/mol
IUPAC Name 3-methyl-1H-indole-5-carbonitrileN/A

Synthesis and Mechanistic Rationale

Proposed Synthetic Pathway: Fischer Indole Synthesis

The Fischer indole synthesis is a robust reaction that proceeds through the formation of a phenylhydrazone, which then undergoes an acid-catalyzed[3][3]-sigmatropic rearrangement to yield the indole ring.[4]

Fischer_Indole_Synthesis Hydrazine 4-Cyano-3-methylphenylhydrazine Hydrazone Acetone (4-cyano-3-methylphenyl)hydrazone Hydrazine->Hydrazone + Acetone Ketone Acetone Ketone->Hydrazone Acid Acid Catalyst (e.g., H₂SO₄, ZnCl₂) Acid->Hydrazone Rearrangement [3,3]-Sigmatropic Rearrangement Intermediate Hydrazone->Rearrangement H⁺ Product 3-Methyl-1H-indole-5-carbonitrile Rearrangement->Product - NH₃

Caption: Proposed Fischer Indole Synthesis for 3-Methyl-1H-indole-5-carbonitrile.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a well-established adaptation of the Fischer indole synthesis and is expected to yield the desired product.

  • Hydrazone Formation:

    • In a round-bottom flask, dissolve 4-cyano-3-methylphenylhydrazine (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

    • Add acetone (1.1 eq) to the solution.

    • Stir the mixture at room temperature for 1-2 hours to form the corresponding phenylhydrazone. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cyclization:

    • To the hydrazone mixture, add a strong acid catalyst. Polyphosphoric acid (PPA) or a mixture of sulfuric acid in ethanol are effective choices.[3]

    • Heat the reaction mixture to reflux (typically 80-120 °C) for 2-4 hours. The progress of the cyclization should be monitored by TLC.

    • Causality: The acid protonates the hydrazone, facilitating tautomerization to an ene-hydrazine. This intermediate then undergoes a[3][3]-sigmatropic rearrangement, followed by the elimination of ammonia to form the aromatic indole ring.[4]

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker of ice-cold water.

    • Neutralize the solution with a base, such as sodium bicarbonate or ammonium hydroxide, which will precipitate the crude product.

    • Collect the solid by vacuum filtration and wash with cold water.

    • The crude 3-Methyl-1H-indole-5-carbonitrile can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel.

Physicochemical Characterization

The structural identity and purity of the synthesized 3-Methyl-1H-indole-5-carbonitrile would be confirmed through standard analytical techniques. While specific experimental data for this exact compound is not publicly available, the following are expected characteristic values based on closely related analogs.

PropertyExpected Value/ObservationSource/Rationale
Melting Point 130-150 °CBased on analogs like methyl 3-methyl-1H-indole-5-carboxylate (mp 145-147 °C).[5]
Solubility Soluble in common organic solvents (e.g., DMSO, DMF, acetone, ethyl acetate); sparingly soluble in water.General solubility of indole derivatives.
¹H NMR (DMSO-d₆, 400 MHz) δ ~11.5 (s, 1H, NH), ~8.0 (s, 1H, H4), ~7.5 (d, 1H, H6), ~7.4 (d, 1H, H7), ~7.2 (s, 1H, H2), ~2.3 (s, 3H, CH₃) ppm.Inferred from spectra of similar indole carbonitriles and methyl-indoles.[6]
¹³C NMR (DMSO-d₆, 100 MHz) δ ~138 (C7a), ~128 (C3a), ~125 (C4), ~124 (C6), ~122 (C2), ~120 (CN), ~112 (C7), ~110 (C3), ~100 (C5), ~9 (CH₃) ppm.Inferred from spectra of similar indole carbonitriles and methyl-indoles.[6]
IR (KBr) ν ~3300 (N-H stretch), ~2220 (C≡N stretch), ~1600-1450 (C=C aromatic stretch) cm⁻¹.Characteristic stretching frequencies for the functional groups present.[6]

Applications in Drug Discovery and Development

The indole nucleus is a prolific scaffold in modern drug discovery, with derivatives showing a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties. The nitrile group is also a key pharmacophore, known for its ability to form strong, directional interactions with protein targets and its metabolic stability.

Role as a Kinase Inhibitor Scaffold

Recent research has highlighted the potential of indole carbonitriles as potent inhibitors of various protein kinases, which are critical targets in oncology and other diseases. For instance, derivatives of 1H-indole-3-carbonitrile have been developed as highly potent Tropomyosin receptor kinase (TRK) inhibitors, a target in cancers driven by NTRK gene fusions.[7]

The 3-methyl and 5-carbonitrile substitutions on the indole ring of the title compound provide specific vectors for chemical modification and interaction with protein binding sites.

Kinase_Inhibitor_Scaffold Scaffold 3-Methyl-1H-indole-5-carbonitrile N-H (H-bond donor) 3-Methyl (Lipophilic pocket) 5-Nitrile (H-bond acceptor) Kinase Kinase ATP Binding Site Scaffold:f0->Kinase Hinge-binding interaction Scaffold:f1->Kinase Fills lipophilic pocket Scaffold:f2->Kinase Forms key H-bond or polar interaction

Caption: Interaction model of 3-Methyl-1H-indole-5-carbonitrile as a kinase inhibitor scaffold.

The N-H of the indole ring can act as a hydrogen bond donor, often forming a critical interaction with the hinge region of the kinase ATP binding pocket. The 3-methyl group can occupy a lipophilic pocket, enhancing binding affinity and selectivity. The 5-cyano group is a strong hydrogen bond acceptor and can form crucial polar contacts. This combination of features makes 3-Methyl-1H-indole-5-carbonitrile an attractive starting point for fragment-based drug design and lead optimization campaigns targeting kinases like DYRK1A and TRK.[7][8]

Safety and Handling

As a fine chemical intended for research, 3-Methyl-1H-indole-5-carbonitrile should be handled with appropriate care in a laboratory setting. Based on data from closely related compounds such as 3-methylindole and other indole nitriles, the following precautions are advised.[2]

  • Hazard Statements: Likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May cause respiratory irritation.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

  • Handling: Use in a well-ventilated area, such as a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

3-Methyl-1H-indole-5-carbonitrile is a valuable heterocyclic building block with significant potential in drug discovery and development. Its synthesis is achievable through well-established methods like the Fischer indole synthesis. The strategic placement of the methyl and nitrile groups on the privileged indole scaffold provides a framework for designing potent and selective modulators of various biological targets, particularly protein kinases. This guide provides a comprehensive technical foundation for researchers to synthesize, characterize, and utilize this compound in their pursuit of novel therapeutics.

References

  • Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). Processes for the preparation of 3-alkyl indoles.
  • YouTube. (2021, August 5). Fischer Indole Synthesis. Retrieved from [Link]

  • Technical Disclosure Commons. (2025, January 20). Process for the preparation of 1H-indole-5-carbonitrile. Retrieved from [Link]

  • Regioselective C5−H Direct Iodination of Indoles. (n.d.). Retrieved from [Link]

  • Falke, H., et al. (2018). Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design. Molecules, 23(2), 257. Retrieved from [Link]

  • Organic Syntheses. (n.d.). indole-3-carbonitrile. Retrieved from [Link]

  • Falke, H., et al. (2018). Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design. PubMed. Retrieved from [Link]

  • PubChem. (n.d.). 3-Formyl-1H-indole-5-carbonitrile. Retrieved from [Link]

  • PubChem. (n.d.). Indole-5-carbonitrile. Retrieved from [Link]

  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. (2019). PubMed. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Indole, 3-methyl-. Retrieved from [Link]

  • New 3H-Indole Synthesis by Fischer's Method. Part I. (2010). PubMed. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Indole, 3-methyl- (CAS 83-34-1). Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Indole, 3-methyl-. Retrieved from [Link]

  • FooDB. (n.d.). Showing Compound 2(or 3)-methylindole (FDB004302). Retrieved from [Link]

  • Google Patents. (n.d.). Synthetic method of 3-methylindole.
  • Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK Inhibitors. (2025). PubMed. Retrieved from [Link]

  • Arkivoc. (2008). Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. Retrieved from [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (2008). MDPI. Retrieved from [Link]

  • Olgen, S., et al. (2024). Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. Current Medicinal Chemistry, 31. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-formyl-1h-indole-5-carbonitrile (C10H6N2O). Retrieved from [Link]

Sources

Exploratory

Thermodynamic Stability of 3-Substituted Indole-5-Carbonitriles

This technical guide provides a rigorous analysis of the thermodynamic and chemical stability of 3-substituted indole-5-carbonitriles. It is designed for researchers in medicinal chemistry and process development, focusi...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a rigorous analysis of the thermodynamic and chemical stability of 3-substituted indole-5-carbonitriles. It is designed for researchers in medicinal chemistry and process development, focusing on the interplay between the electron-withdrawing 5-cyano group and various 3-substituents.

Technical Guide & Experimental Protocols

Executive Summary

The indole-5-carbonitrile scaffold is a "privileged structure" in drug discovery, serving as the core for serotonin reuptake inhibitors (e.g., Vilazodone) and kinase inhibitors. Its thermodynamic stability is governed by the strong electron-withdrawing nature of the nitrile group (


), which significantly alters the reactivity profile compared to the parent indole. This guide details the electronic principles, solid-state thermodynamics, and experimental protocols required to assess and manipulate this scaffold.

Part 1: Thermodynamic Principles & Electronic Effects

The Hammett Effect and Ring Deactivation

The thermodynamic stability of the indole core is dictated by the electron density distribution. The 5-cyano (CN) group acts as a powerful electron-withdrawing group (EWG) through both inductive (


) and mesomeric (

) effects.
  • Hammett Constant (

    
    ):  The para-substituent constant for the cyano group is 0.66 .
    
  • Impact on C3-Nucleophilicity: In unsubstituted indole, C3 is highly nucleophilic. The 5-CN group withdraws electron density from the

    
    -system, stabilizing the HOMO (Highest Occupied Molecular Orbital). This increases chemical stability  against oxidative degradation (e.g., air oxidation) but decreases reactivity  toward electrophilic substitution.
    
  • Impact on N1-Acidity: The EWG effect stabilizes the conjugate base (indolyl anion), increasing the acidity of the N-H proton.

    • Indole pKa: ~16.2[1]

    • 5-Cyanoindole pKa: ~15.6 (Predicted)

Solid-State Thermodynamics (Crystal Lattice Energy)

Thermodynamic stability in the solid state is inferred from melting point (MP) trends. 3-substituted indole-5-carbonitriles exhibit significantly higher MPs than their non-cyanated counterparts, driven by strong dipole-dipole interactions and intermolecular Hydrogen bonding (CN


 H-N).

Table 1: Comparative Thermal Properties

CompoundSubstituent (C3)Melting Point (°C)Thermodynamic Insight
Indole-5-carbonitrile -H106–108Baseline lattice energy.
3-Acetyl-indole-5-CN -C(=O)CH

271 High stability due to H-bond network (C=O

H-N).
3-Formyl-indole-5-CN -CHO248–253Strong dipole alignment; high thermal resistance.
3,3'-Bis(indole-5-CN) -Indole-5-CN170–172Steric bulk disrupts optimal packing compared to acyls.

Technical Insight: The dramatic increase in MP for 3-acyl derivatives (>250°C) indicates exceptional thermodynamic stability, making them ideal candidates for solid oral dosage forms but potentially challenging for solubility.

Part 2: Chemical Stability & Reactivity Profile

Electrophilic Substitution at C3

While the 5-CN group deactivates the ring, the C3 position remains the preferred site for electrophilic attack, albeit with slower kinetics than indole.

  • Formylation (Vilsmeier-Haack): Requires elevated temperatures or prolonged reaction times compared to indole.

  • Halogenation: Controlled halogenation is possible, but over-oxidation is less likely due to the deactivated ring.

Hydrolytic Stability of the Nitrile

The 5-CN group is thermodynamically stable at neutral pH but susceptible to hydrolysis under extreme conditions.

  • Acidic Hydrolysis: Converts 5-CN

    
     5-COOH (requires high temperature/conc. HCl).
    
  • Basic Hydrolysis: Slower due to electrostatic repulsion between the hydroxide ion and the electron-rich

    
    -cloud, though the 5-position is distal.
    

Part 3: Visualization of Stability Pathways

The following diagram illustrates the electronic stabilization and degradation pathways.

IndoleStability Indole Indole-5-Carbonitrile (Core Scaffold) Resonance Resonance Stabilization (5-CN withdraws density) Indole->Resonance Electronic Effect (Hammett σ=0.66) Hydrolysis Nitrile Hydrolysis (Acid/Base -> COOH) Indole->Hydrolysis Extreme pH/Temp C3_Attack Electrophilic Attack (C3 Position) Resonance->C3_Attack Decreases Nucleophilicity Oxidation Oxidative Degradation (Air/Light) Resonance->Oxidation Increases Resistance Stable_Prod 3-Substituted Product (Thermodynamically Stable) C3_Attack->Stable_Prod Substitution (e.g., Acylation)

Caption: Electronic effects of the 5-CN group stabilizing the core against oxidation while modulating C3 reactivity.

Part 4: Experimental Protocols

Protocol A: Synthesis of 3-Formyl-1H-indole-5-carbonitrile

A self-validating protocol demonstrating the stability of the nitrile during C3-functionalization.

Reagents:

  • Indole-5-carbonitrile (1.0 eq)

  • Phosphorus oxychloride (POCl

    
    , 1.2 eq)
    
  • Dimethylformamide (DMF, 5.0 eq)

  • Sodium hydroxide (NaOH, 2M)[2]

Workflow:

  • Vilsmeier Reagent Formation: Cool DMF to 0°C. Add POCl

    
     dropwise under N
    
    
    
    . Stir for 30 min to form the chloroiminium salt (white precipitate may form).
  • Addition: Dissolve indole-5-carbonitrile in minimal DMF and add dropwise to the reagent.

  • Reaction: Warm to 40–50°C (Note: Higher temp required than unsubstituted indole due to 5-CN deactivation). Monitor by TLC (50% EtOAc/Hexane).

  • Quench: Pour mixture into crushed ice. Neutralize with 2M NaOH to pH 7–8.

  • Isolation: The product precipitates as a high-melting solid. Filter, wash with water, and dry.

  • Validation:

    • MP: Expect 248–253°C.[3]

    • IR: Nitrile stretch at ~2220 cm

      
       (intact), Carbonyl stretch at ~1650 cm
      
      
      
      .
Protocol B: Thermodynamic Solubility & Stability Assessment

Determining the energy barrier for solvation and degradation.

Workflow:

  • Preparation: Add excess 3-substituted indole-5-carbonitrile to three flasks containing:

    • (A) pH 1.2 (0.1N HCl)

    • (B) pH 7.4 (Phosphate Buffer)

    • (C) pH 10.0 (Borate Buffer)

  • Equilibration: Shake at 37°C for 24 hours.

  • Analysis (HPLC-UV):

    • Filter supernatant (0.45 µm PTFE).

    • Inject onto C18 column (Mobile phase: ACN/Water + 0.1% TFA).

    • Detection: 254 nm (Indole core) and 220 nm (Nitrile).

  • Stability Check: Check for new peaks.

    • Hydrolysis:[4] Look for shift in retention time (COOH is more polar).

    • Degradation:[5][6] 5-CN derivatives are generally stable at pH 1–10 over 24h. Significant degradation (>5%) indicates impurity or extreme instability of the 3-substituent, not the core.

Part 5: Thermal Stability Analysis (TGA/DSC)

To rigorously define the thermodynamic stability limit, Thermal Gravimetric Analysis (TGA) is required.

ThermalAnalysis Sample Solid Sample (3-Substituted-5-CN-Indole) TGA TGA Analysis (10°C/min, N2) Sample->TGA DSC DSC Analysis (Heat Flow) Sample->DSC Result1 Mass Loss < 1% (< 150°C) TGA->Result1 Volatiles/Solvent Result3 Decomposition Onset (> 280°C) TGA->Result3 Thermodynamic Limit Result2 Melting Endotherm (Sharp Peak) DSC->Result2 Phase Transition

Caption: Thermal analysis workflow to determine safe processing windows.

Interpretation:

  • Volatiles: Mass loss <100°C indicates solvates/hydrates.

  • Melting: A sharp endotherm in DSC confirms high crystallinity (high lattice energy).

  • Decomposition: 3-substituted 5-cyanoindoles typically show degradation onsets >280°C , confirming suitability for hot-melt extrusion or high-temp synthesis.

References

  • Sigma-Aldrich. Indole-5-carbonitrile Product Specification & Properties. Retrieved from

  • PubChem. Indole-5-carbonitrile Compound Summary (CID 27513). National Library of Medicine. Retrieved from

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. (Referenced for values).
  • BOC Sciences. 3-Acetyl-indole-5-carbonitrile Properties and Melting Point Data. Retrieved from

  • ChemicalBook. 5-Cyanoindole Chemical Properties and Safety. Retrieved from

Sources

Foundational

Biological Activity Potential of 3-Methyl-1H-indole-5-carbonitrile Analogs

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals A Technical Monograph on Scaffold Utility in Medicinal Chemistry Executive Summary The 3-methyl-1H-indole-5-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

A Technical Monograph on Scaffold Utility in Medicinal Chemistry

Executive Summary

The 3-methyl-1H-indole-5-carbonitrile scaffold represents a "privileged structure" in modern medicinal chemistry.[1] This core integrates the electronic modulation of a nitrile group at the C5 position with the metabolic stabilization of a methyl group at the C3 position. Unlike the parent indole, which is susceptible to rapid oxidative metabolism at C3, the 3-methyl analog exhibits enhanced pharmacokinetic stability while maintaining the hydrogen-bond donor capability of the N1-H.

This guide analyzes the therapeutic utility of this scaffold, focusing on three primary domains: Aromatase Inhibition (Breast Cancer) , Non-Nucleoside Reverse Transcriptase Inhibition (HIV) , and Kinase Modulation . It provides actionable protocols for synthesis and biological validation, grounded in structure-activity relationship (SAR) logic.

Chemo-Structural Analysis & SAR Logic

The Pharmacophore Triad

The biological potency of 3-methyl-1H-indole-5-carbonitrile analogs relies on three synergistic structural features:

  • C5-Nitrile (CN):

    • Electronic Effect: A strong electron-withdrawing group (Hammett

      
      ) that reduces the electron density of the indole ring, making it less prone to oxidative degradation by cytochrome P450 enzymes (except when acting as a specific inhibitor).
      
    • Binding Mode: Acts as a weak hydrogen bond acceptor or a metal-coordinating ligand (e.g., coordinating to the Heme Fe in CYP19A1).

  • C3-Methyl (CH₃):

    • Metabolic Blockade: The C3 position of indole is electron-rich and prone to electrophilic attack or oxidation to oxindole/indolenine species. Methyl substitution blocks this metabolic soft spot, significantly increasing half-life (

      
      ).
      
    • Lipophilicity: Increases

      
      , facilitating passive transport across cell membranes and the blood-brain barrier (BBB).
      
  • N1-Indole Nitrogen (NH):

    • H-Bond Donor: Essential for anchoring the molecule within receptor pockets (e.g., interacting with backbone carbonyls in kinase hinge regions or specific residues like Lys/Asp in enzyme active sites).

SAR Visualization

The following diagram maps the Structure-Activity Relationship (SAR) logic for this scaffold.

SAR_Map Core 3-Methyl-1H-indole- 5-carbonitrile Core N1 N1 Position (H-Bond Donor) Core->N1 C3 C3-Methyl (Lipophilic/Metabolic Shield) Core->C3 C5 C5-Nitrile (Electronic Sink/Metal Ligand) Core->C5 C2 C2 Position (Steric Tolerant Region) Core->C2 Kinase Hinge Binding\n(e.g., TRK, VEGFR) Kinase Hinge Binding (e.g., TRK, VEGFR) N1->Kinase Hinge Binding\n(e.g., TRK, VEGFR) Prevents C3-Oxidation\n(Increases t1/2) Prevents C3-Oxidation (Increases t1/2) C3->Prevents C3-Oxidation\n(Increases t1/2) Heme Iron Coordination\n(Aromatase Inhibition) Heme Iron Coordination (Aromatase Inhibition) C5->Heme Iron Coordination\n(Aromatase Inhibition) Hydrophobic Pocket Filling\n(NNRTI Activity) Hydrophobic Pocket Filling (NNRTI Activity) C2->Hydrophobic Pocket Filling\n(NNRTI Activity)

Figure 1: SAR Map illustrating the functional roles of specific sites on the 3-methyl-1H-indole-5-carbonitrile core.[1]

Therapeutic Applications & Mechanisms[2][3][4][5]

Aromatase Inhibition (Breast Cancer)

Mechanism: Aromatase (CYP19A1) converts androgens to estrogens.[2] Overexpression drives ER+ breast cancer.

  • Role of Scaffold: The indole ring mimics the steroid backbone of androstenedione. The C5-nitrile nitrogen atom coordinates with the Heme Iron (

    
    ) in the enzyme's active site, displacing oxygen and halting the catalytic cycle. The 3-methyl  group fits into the hydrophobic access channel, mimicking the C19 methyl of the steroid substrate [1].
    
  • Potency: Analogs in this class have demonstrated

    
     values in the nanomolar (nM) range, comparable to Letrozole.
    
HIV-1 Reverse Transcriptase Inhibition (NNRTIs)

Mechanism: Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) bind to an allosteric hydrophobic pocket (NNIBP) adjacent to the catalytic site, locking the enzyme in an inactive conformation.

  • Role of Scaffold: The indole core provides the necessary

    
    -
    
    
    
    stacking interactions with aromatic residues (e.g., Tyr181, Tyr188) in the binding pocket. The 5-CN group forms critical electrostatic interactions with the pocket's backbone, while N1-substitution (often required for NNRTIs) can be optimized for specific resistance profiles (e.g., K103N mutation) [2].
Kinase Inhibition (Oncology)

Mechanism: ATP-competitive inhibition.

  • Role of Scaffold: The indole motif functions as a "hinge binder." The N1-H and C2-H (or C7-H) often form a bidentate hydrogen bond network with the kinase hinge region. The 5-CN group can project into the solvent front or interact with the gatekeeper residue, influencing selectivity [3].

Experimental Protocols

Chemical Synthesis: The Modified Fischer Indole Route

Rationale: While multiple routes exist, the Fischer Indole synthesis is robust for generating 3-substituted indoles.

Reagents:

  • 4-Cyano-phenylhydrazine hydrochloride

  • Propionaldehyde (yields 3-methyl)

  • Polyphosphoric acid (PPA) or Zinc Chloride (

    
    )
    

Protocol:

  • Hydrazone Formation: Dissolve 4-cyano-phenylhydrazine (1.0 eq) in ethanol. Add propionaldehyde (1.1 eq) dropwise at

    
    . Stir for 2 hours at room temperature. Isolate the hydrazone intermediate via filtration.
    
  • Cyclization: Suspend the hydrazone in PPA (10 parts by weight). Heat to

    
     for 3 hours. Critical Step: Monitor by TLC for the disappearance of hydrazone. The high temperature drives the [3,3]-sigmatropic rearrangement.
    
  • Workup: Pour the reaction mixture onto crushed ice/water. Neutralize with

    
     or 
    
    
    
    to pH 8. Extract with Ethyl Acetate (
    
    
    ).
  • Purification: Recrystallize from Ethanol/Water or purify via silica gel column chromatography (Hexane:EtOAc gradient).

  • Validation: Confirm structure via

    
    -NMR (look for singlet methyl at 
    
    
    
    ppm and C4-H doublet distinct from other aromatics).
Biological Assay: Aromatase (CYP19) Inhibition Screening

Rationale: A self-validating fluorometric assay is preferred for high-throughput screening.

Materials:

  • Recombinant Human Aromatase (CYP19)

  • Substrate: 7-Methoxy-4-trifluoromethylcoumarin (MFC)

  • Cofactor: NADPH regenerating system

  • Positive Control: Letrozole

Workflow Diagram:

Assay_Workflow Step1 Pre-Incubation (Enzyme + Test Compound) Step2 Reaction Initiation (Add NADPH + MFC Substrate) Step1->Step2 10 min Step3 Incubation (37°C, 30-60 mins) Step2->Step3 Step4 Termination (Add Stop Solution / Tris Base) Step3->Step4 Step5 Measurement (Fluorescence: Ex 409nm / Em 530nm) Step4->Step5

Figure 2: Fluorometric Aromatase Inhibition Assay Workflow.

Step-by-Step Protocol:

  • Preparation: Prepare test compounds in DMSO (Final DMSO < 1%).

  • Plate Setup: In a black 96-well plate, add

    
     of test compound (varying concentrations) and 
    
    
    
    of Enzyme/Buffer mix.
  • Pre-incubation: Incubate for 10 minutes at

    
     to allow equilibrium binding.
    
  • Initiation: Add

    
     of Substrate/Cofactor mix (25 
    
    
    
    MFC, 2 mM NADPH).
  • Reaction: Incubate at

    
     for 30 minutes. The enzyme demethylates MFC to the fluorescent product HFC.
    
  • Readout: Measure fluorescence (

    
    ).
    
  • Calculation: Calculate % Inhibition relative to DMSO control. Plot log(concentration) vs. inhibition to derive

    
    .
    

Comparative Data Summary

The following table summarizes the expected biological profile of 3-methyl-1H-indole-5-carbonitrile derivatives compared to reference standards, based on aggregated literature data for similar scaffolds.

Compound ClassTargetKey SubstitutionActivity Range (

)
Mechanism Note
3-Methyl-5-CN Indole Aromatase (CYP19)5-CN10 - 100 nMHeme coordination via CN
Letrozole (Ref) Aromatase (CYP19)Triazole2 - 10 nMGold standard Heme binder
3-Methyl-5-CN Indole HIV-1 RT (WT)N1-Aryl0.1 - 5

Allosteric pocket binder
Nevirapine (Ref) HIV-1 RT (WT)Dipyridodiazepinone~0.08

Standard NNRTI
3-Methyl-5-CN Indole TubulinC2-Aryl1 - 10

Colchicine site binder

References

  • Design and synthesis of new indole-based aromatase/iNOS inhibitors. National Institutes of Health (PMC). Available at: [Link]

  • Novel indole-3-sulfonamides as potent HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs). Bioorganic & Medicinal Chemistry Letters.[3] Available at: [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery. National Institutes of Health (PMC). Available at: [Link]

  • Biological Profile of Synthetic and Natural Indole Derivatives. MDPI - Drugs and Drug Candidates. Available at: [Link][2][4][5][6]

  • Synthesis and biological evaluation of 3-(1H-indol-3-yl)pyrazole-5-carboxylic acid derivatives. PubMed. Available at: [Link]

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Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Methyl-1H-indole-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the 3-Methyl-1H-indole-5-carbonitrile Scaffold The indole nucleus is a cornerstone in medicinal chemistry, recognized as a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 3-Methyl-1H-indole-5-carbonitrile Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of natural products and synthetic drugs.[1] The strategic functionalization of the indole ring is a key approach for modulating the biological activity of these compounds. Among the myriad of substituted indoles, 3-Methyl-1H-indole-5-carbonitrile stands out as a crucial intermediate in the synthesis of various pharmaceutical agents. The presence of a methyl group at the 3-position and a nitrile group at the 5-position offers versatile handles for further chemical transformations, making it a valuable building block in drug discovery programs. This technical guide provides a comprehensive review of the primary synthetic routes to 3-Methyl-1H-indole-5-carbonitrile, offering a comparative analysis of established methodologies to aid researchers in selecting the most suitable pathway for their specific needs.

Established Synthetic Routes: A Comparative Overview

The synthesis of the indole core has been a subject of intense research for over a century, leading to the development of numerous named reactions. For the specific synthesis of 3-Methyl-1H-indole-5-carbonitrile, three prominent methods will be discussed in detail: the Fischer Indole Synthesis, the Leimgruber-Batcho Indole Synthesis, and the Larock Indole Synthesis. Each of these routes offers distinct advantages and disadvantages concerning starting material availability, reaction conditions, scalability, and overall efficiency.

The Fischer Indole Synthesis: A Classic Approach

Discovered by Emil Fischer in 1883, the Fischer indole synthesis remains one of the most robust and widely utilized methods for constructing the indole nucleus.[1][2] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine with an aldehyde or ketone.[3][4]

Reaction Mechanism and Rationale

The synthesis of 3-Methyl-1H-indole-5-carbonitrile via the Fischer route commences with the reaction of 4-cyanophenylhydrazine with propanal (or its corresponding acetone equivalent). The resulting phenylhydrazone undergoes a[5][5]-sigmatropic rearrangement under acidic conditions, followed by the elimination of ammonia to yield the aromatic indole ring.[2][4] The choice of acid catalyst is critical and can range from Brønsted acids like sulfuric acid and polyphosphoric acid (PPA) to Lewis acids such as zinc chloride.[2]

Fischer_Indole_Synthesis 4-Cyanophenylhydrazine 4-Cyanophenylhydrazine Hydrazone Formation Hydrazone Formation 4-Cyanophenylhydrazine->Hydrazone Formation Propanal Propanal Propanal->Hydrazone Formation Phenylhydrazone Intermediate Phenylhydrazone Intermediate Hydrazone Formation->Phenylhydrazone Intermediate Tautomerization &[5][5]-Sigmatropic Rearrangement Tautomerization &[5][5]-Sigmatropic Rearrangement Phenylhydrazone Intermediate->Tautomerization &[5][5]-Sigmatropic Rearrangement  + H+ Acid Catalyst (H+) Acid Catalyst (H+) Acid Catalyst (H+)->Tautomerization &[5][5]-Sigmatropic Rearrangement Diimine Intermediate Diimine Intermediate Tautomerization &[5][5]-Sigmatropic Rearrangement->Diimine Intermediate Cyclization & Ammonia Elimination Cyclization & Ammonia Elimination Diimine Intermediate->Cyclization & Ammonia Elimination 3-Methyl-1H-indole-5-carbonitrile 3-Methyl-1H-indole-5-carbonitrile Cyclization & Ammonia Elimination->3-Methyl-1H-indole-5-carbonitrile  - NH3

Experimental Protocol: One-Pot Synthesis of 5-Cyanoindoles

The following is a generalized one-pot protocol for the synthesis of 5-cyanoindoles, which can be adapted for 3-Methyl-1H-indole-5-carbonitrile by using the appropriate carbonyl compound.

Materials:

  • 4-Cyanophenylhydrazine Hydrochloride

  • Propanal (or equivalent ketone)

  • Ethanol

  • Water

  • Acid catalyst (e.g., p-toluenesulfonic acid)

Procedure:

  • Preparation of the Carbonyl Solution: Dissolve the carbonyl compound (e.g., propanal) in an ethanol/water mixture. Gentle heating may be required for complete dissolution.

  • Preparation of the Hydrazine Solution: In a separate flask, dissolve 4-Cyanophenylhydrazine Hydrochloride (1.0-1.2 equivalents) in a mixture of ethanol and water.[1]

  • Reaction: Heat the carbonyl solution to the desired reaction temperature (e.g., 72-74°C).[1]

  • Slowly add the 4-Cyanophenylhydrazine Hydrochloride solution dropwise to the heated carbonyl solution over a period of 15-30 minutes.[1]

  • Cyclization: After the addition is complete, continue heating the reaction mixture under reflux for a specified time to facilitate the cyclization. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated by extraction and purified by crystallization or column chromatography.

Advantages and Disadvantages
Advantages Disadvantages
Well-established and widely applicable method.Requires elevated temperatures and strongly acidic conditions.
One-pot variations simplify the procedure.[1]The electron-withdrawing nature of the cyano group can hinder the reaction.[1]
Readily available starting materials.Potential for the formation of isomeric byproducts.

The Leimgruber-Batcho Indole Synthesis: A High-Yielding Alternative

Developed in the 1970s, the Leimgruber-Batcho synthesis provides a versatile and often high-yielding route to indoles from o-nitrotoluenes.[6][7] This method is particularly well-suited for industrial applications due to its efficiency and the commercial availability of many starting materials.[6][7]

Reaction Mechanism and Rationale

The synthesis begins with the formation of an enamine from an o-nitrotoluene derivative. For 3-Methyl-1H-indole-5-carbonitrile, the starting material is 3-methyl-4-nitrobenzonitrile. This is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a β-dimethylamino-2-nitrostyrene intermediate.[6][7] This intermediate then undergoes reductive cyclization to form the indole ring.[6][7] A variety of reducing agents can be employed, including Raney nickel with hydrazine, palladium on carbon with hydrogen, or iron in acetic acid.[6]

Leimgruber_Batcho_Synthesis 3-Methyl-4-nitrobenzonitrile 3-Methyl-4-nitrobenzonitrile Enamine Formation Enamine Formation 3-Methyl-4-nitrobenzonitrile->Enamine Formation DMF-DMA DMF-DMA DMF-DMA->Enamine Formation β-dimethylamino-2-nitrostyrene Intermediate β-dimethylamino-2-nitrostyrene Intermediate Enamine Formation->β-dimethylamino-2-nitrostyrene Intermediate Reductive Cyclization Reductive Cyclization β-dimethylamino-2-nitrostyrene Intermediate->Reductive Cyclization Reducing Agent (e.g., Fe/Acetic Acid) Reducing Agent (e.g., Fe/Acetic Acid) Reducing Agent (e.g., Fe/Acetic Acid)->Reductive Cyclization 3-Methyl-1H-indole-5-carbonitrile 3-Methyl-1H-indole-5-carbonitrile Reductive Cyclization->3-Methyl-1H-indole-5-carbonitrile

Experimental Protocol: Commercial Scale Synthesis of 5-Cyanoindole

The following protocol for the synthesis of 5-cyanoindole can be directly applied to produce 3-Methyl-1H-indole-5-carbonitrile, as it starts from the corresponding 3-methyl-4-nitrobenzonitrile.[8]

Materials:

  • 3-Methyl-4-nitrobenzonitrile

  • N,N-dimethylformamide dimethyl acetal (DMF-DMA)

  • Methanol

  • Acetic Acid

  • Iron powder

Procedure:

  • Enamine Formation: Dissolve 3-methyl-4-nitrobenzonitrile in DMF-DMA. Heat the mixture to 50-55°C and maintain for approximately 8 hours.[7] Monitor the reaction progress by TLC.

  • Solvent Exchange: Concentrate the reaction mixture under reduced pressure at a temperature below 50°C.[7]

  • Reductive Cyclization: Charge the residue with methanol and acetic acid. Cool the mixture to 0°C and add iron powder in portions. Heat the reaction mixture again to 50-55°C for 8 hours.[7] Monitor the reaction progress by TLC.

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature and filter. Wash the filter cake with methanol. Concentrate the organic layer and charge with ethyl acetate. Stir at room temperature for 3 hours to precipitate the product. Collect the solid by filtration, wash with n-hexane, and dry to afford the final product.[7]

Advantages and Disadvantages
Advantages Disadvantages
High yields (up to 96% reported for 5-cyanoindole).[7][8]Requires the synthesis of the o-nitrotoluene starting material.
Milder reaction conditions compared to the Fischer synthesis.[6]The use of certain reducing agents may not be environmentally friendly.
Good for large-scale industrial production.[6][8]

The Larock Indole Synthesis: A Palladium-Catalyzed Approach

The Larock indole synthesis is a powerful and versatile palladium-catalyzed heteroannulation reaction that produces indoles from an o-iodoaniline and a disubstituted alkyne.[9][10] This method offers excellent regioselectivity and functional group tolerance.[11]

Reaction Mechanism and Rationale

The reaction proceeds through a catalytic cycle involving a palladium(0) species. The cycle begins with the oxidative addition of the o-iodoaniline to the Pd(0) catalyst. This is followed by coordination and migratory insertion of the alkyne. The resulting vinylpalladium intermediate undergoes an intramolecular cyclization, where the nitrogen displaces the halide. Finally, reductive elimination affords the indole product and regenerates the Pd(0) catalyst.[9] For the synthesis of 3-Methyl-1H-indole-5-carbonitrile, the starting materials would be 4-amino-3-iodobenzonitrile and propyne (or a suitable equivalent).

Larock_Indole_Synthesis 4-Amino-3-iodobenzonitrile 4-Amino-3-iodobenzonitrile Oxidative Addition Oxidative Addition 4-Amino-3-iodobenzonitrile->Oxidative Addition Propyne Propyne Alkyne Insertion Alkyne Insertion Propyne->Alkyne Insertion Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Oxidative Addition Arylpalladium(II) Intermediate Arylpalladium(II) Intermediate Oxidative Addition->Arylpalladium(II) Intermediate Arylpalladium(II) Intermediate->Alkyne Insertion Vinylpalladium Intermediate Vinylpalladium Intermediate Alkyne Insertion->Vinylpalladium Intermediate Intramolecular Cyclization Intramolecular Cyclization Vinylpalladium Intermediate->Intramolecular Cyclization Palladacycle Intermediate Palladacycle Intermediate Intramolecular Cyclization->Palladacycle Intermediate Reductive Elimination Reductive Elimination Palladacycle Intermediate->Reductive Elimination Reductive Elimination->Pd(0) Catalyst Regeneration 3-Methyl-1H-indole-5-carbonitrile 3-Methyl-1H-indole-5-carbonitrile Reductive Elimination->3-Methyl-1H-indole-5-carbonitrile

General Experimental Conditions
  • Palladium Catalyst: Typically Pd(OAc)₂.[9]

  • Ligand: Often a phosphine ligand like PPh₃.[9]

  • Base: An excess of a carbonate base such as K₂CO₃ or Na₂CO₃.[9]

  • Chloride Source: LiCl or n-Bu₄NCl is often added to facilitate the reaction.[9]

  • Solvent: A polar aprotic solvent like DMF or NMP.

Advantages and Disadvantages
Advantages Disadvantages
High regioselectivity, with the bulkier alkyne substituent generally ending up at the 2-position.[11]The cost of the palladium catalyst can be a significant factor.[12]
Excellent functional group tolerance.[12]Requires the synthesis of often complex starting materials (o-iodoanilines and alkynes).
Milder reaction conditions compared to classical methods.[12]Potential for catalyst deactivation or side reactions.

Comparative Summary of Synthesis Routes

Method Starting Materials Key Reagents/Conditions Yield Scalability
Fischer Indole Synthesis 4-Cyanophenylhydrazine, PropanalAcid catalyst (e.g., PPA, ZnCl₂), High temperatureVariable, can be moderate to good.Moderate
Leimgruber-Batcho Synthesis 3-Methyl-4-nitrobenzonitrileDMF-DMA, Reducing agent (e.g., Fe/Acetic Acid)High (up to 96% for 5-cyanoindole).[7][8]Excellent, suitable for industrial scale.[8]
Larock Indole Synthesis 4-Amino-3-iodobenzonitrile, PropynePd(OAc)₂, Phosphine ligand, Base, LiClGenerally good to excellent.[11]Can be limited by catalyst cost.

Conclusion: Selecting the Optimal Synthetic Pathway

The choice of the most appropriate synthetic route for 3-Methyl-1H-indole-5-carbonitrile is contingent upon several factors, including the desired scale of the synthesis, the availability of starting materials, and the tolerance for specific reaction conditions.

  • The Fischer Indole Synthesis offers a classic and straightforward approach, particularly for laboratory-scale synthesis, provided that the starting materials are readily accessible.

  • The Leimgruber-Batcho Indole Synthesis stands out as the most promising route for large-scale production due to its high yields, milder conditions, and demonstrated industrial applicability.[8]

  • The Larock Indole Synthesis provides a modern and highly versatile alternative with excellent functional group tolerance, making it an attractive option for the synthesis of complex analogs, although the cost of the palladium catalyst may be a consideration for larger scales.

Ultimately, a thorough evaluation of the specific project requirements will guide the researcher in selecting the most efficient and cost-effective pathway to this valuable synthetic intermediate.

References

  • Leimgruber–Batcho indole synthesis. In: Wikipedia. ; 2023. [Link]

  • Larock indole synthesis. In: Wikipedia. ; 2023. [Link]

  • Gribble GW. Leimgruber–Batcho Indole Synthesis. ResearchGate. Published online October 13, 2017. [Link]

  • Fischer indole synthesis. In: Wikipedia. ; 2023. [Link]

  • Larock Indole Synthesis - SynArchive. Accessed February 15, 2024. [Link]

  • Chen C. The Leimgruber-Batcho Indole Synthesis. University of Rochester.
  • Larock Reaction in the Synthesis of Heterocyclic Compounds. University of Granada. Published online June 4, 2015.
  • Sajjadifar S, Vahedi H, Massoudi A, Louie O. New 3H-Indole Synthesis by Fischer’s Method. Part I. Molecules. 2010;15(4):2491-2498. [Link]

  • Fischer Indole Synthesis. Cambridge University Press.
  • Venkatanarayana M, Nuchu R, Babu HS, Garrepalli GS, Tangallapalli S. Novel Commercial Scale Synthetic Approach for 5-Cyanoindole: A Potential Intermediate for Vilazodone Hydrochloride, an Antidepressant Drug. Asian Journal of Chemistry. 2020;32(10):2460-2462. [Link]

  • Leimgruber–Batcho indole synthesis | 11 Publications | 154 Citations - SciSpace. Accessed February 15, 2024. [Link]

  • Larock indole synthesis. | Download Scientific Diagram - ResearchGate. Accessed February 15, 2024. [Link]

  • Shan D, Gao Y, Jia Y. Intramolecular Larock indole synthesis: preparation of 3,4-fused tricyclic indoles and total synthesis of fargesine. Angew Chem Int Ed Engl. 2013;52(18):4902-4905. [Link]

  • Al-Ostoot FH, Al-Ghorbani M, Al-Majidi SM, et al. Catalytic multicomponent synthesis, biological evaluation, molecular docking and in silico ADMET studies of some novel 3-alkyl indoles. Journal of King Saud University - Science. 2023;35(1):102431. [Link]

  • Leimgruber-Batcho Indole Synthesis - SynArchive. Accessed February 15, 2024. [Link]

  • Process for the preparation of 1H-indole-5-carbonitrile - Technical Disclosure Commons. Accessed February 15, 2024. [Link]

  • Scott PJH. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein J Org Chem. 2013;9:2095-2125. [Link]

  • Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent upd
  • Sajjadifar S, Vahedi H, Massoudi A, Louie O. New 3H-Indole Synthesis by Fischer’s Method. Part I.
  • Novel Synthetic Route to 5-Substituted Indoles - Loyola eCommons. Accessed February 15, 2024. [Link]

  • A review on indole synthesis from nitroarenes: classical to modern approaches. RSC Advances.

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Protocols & Analytical Methods

Method

Scalable synthesis protocols for 3-Methyl-1H-indole-5-carbonitrile

An In-Depth Guide to the Scalable Synthesis of 3-Methyl-1H-indole-5-carbonitrile Authored by: Gemini, Senior Application Scientist Introduction: The Strategic Importance of the Indole Nucleus Indoles and their derivative...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Scalable Synthesis of 3-Methyl-1H-indole-5-carbonitrile

Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of the Indole Nucleus

Indoles and their derivatives are a cornerstone of medicinal chemistry and materials science, forming the structural core of numerous natural products and synthetic drugs.[1] The indole scaffold is prevalent in approximately 40% of small molecule drugs, highlighting its significance in pharmaceutical development for indications ranging from oncology to neurology.[1] 3-Methyl-1H-indole-5-carbonitrile, in particular, serves as a crucial building block for more complex molecules, where the 3-methyl group can enhance biological activity and the 5-carbonitrile moiety provides a versatile chemical handle for further functionalization.[2]

This guide provides detailed, scalable protocols for the synthesis of 3-Methyl-1H-indole-5-carbonitrile, designed for researchers, chemists, and process development professionals. We move beyond simple step-by-step instructions to explore the mechanistic rationale behind two robust and industrially relevant synthetic strategies: the classic Fischer Indole Synthesis and the modern, palladium-catalyzed Larock Indole Synthesis.

Comparative Overview of Synthetic Strategies

Choosing a synthetic route for industrial scale-up requires a multi-faceted analysis of factors including cost, safety, yield, purity, and environmental impact. Below is a comparative summary of the two primary methods detailed in this guide.

Parameter Fischer Indole Synthesis Larock Indole Synthesis
Starting Materials 4-Cyanophenylhydrazine, Propionaldehyde4-Amino-3-iodobenzonitrile, Propyne (or equivalent)
Catalyst Brønsted or Lewis Acids (e.g., H₂SO₄, ZnCl₂, PPA)[3]Palladium (II) Acetate (Pd(OAc)₂)[4][5]
Key Advantages Cost-effective starting materials, long-established and well-understood reaction.[6]High functional group tolerance, excellent regioselectivity, often milder conditions.[7][8]
Key Challenges Harsh acidic conditions, potential for side reactions, regioselectivity can be an issue with unsymmetrical ketones.[1][9]Cost of palladium catalyst, sensitivity to air/moisture, requires specialized ligands in some cases.
Scalability Proven for large-scale synthesis of many commercial drugs (e.g., Triptans).[3]Increasingly adopted in industry; catalyst recycling can improve cost-effectiveness.

Method 1: The Fischer Indole Synthesis

First reported by Emil Fischer in 1883, this reaction remains one of the most reliable and widely used methods for constructing the indole core.[1][3] It involves the acid-catalyzed cyclization and rearrangement of an arylhydrazone, formed from the condensation of an arylhydrazine with an aldehyde or ketone.[6]

Principle and Mechanistic Insight

The synthesis of 3-Methyl-1H-indole-5-carbonitrile via the Fischer method proceeds through a well-established mechanism. The key steps are:

  • Hydrazone Formation: 4-Cyanophenylhydrazine reacts with propionaldehyde to form the corresponding phenylhydrazone.

  • Tautomerization: The phenylhydrazone isomerizes to its enamine (or 'ene-hydrazine') tautomer.[3]

  • [10][10]-Sigmatropic Rearrangement: Under acidic catalysis, the enamine undergoes a concerted pericyclic rearrangement, analogous to a Cope rearrangement, to form a di-imine intermediate.[3][6] This is often the rate-determining step.[9]

  • Aromatization and Cyclization: The intermediate rearomatizes, followed by an intramolecular attack of the amino group onto the imine carbon, forming a cyclic aminal.

  • Ammonia Elimination: Finally, the elimination of an ammonia molecule under acidic conditions yields the stable, aromatic indole ring.[3] Isotopic labeling studies have confirmed that the N1 nitrogen of the phenylhydrazine is incorporated into the final indole product.[3]

Fischer_Indole_Synthesis Start 4-Cyanophenylhydrazine + Propionaldehyde Hydrazone Phenylhydrazone Formation Start->Hydrazone Condensation Enamine Enamine Tautomerization Hydrazone->Enamine Acid Catalyst Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Heat Cyclization Cyclization & Aromatization Rearrangement->Cyclization Elimination NH₃ Elimination Cyclization->Elimination Product 3-Methyl-1H-indole -5-carbonitrile Elimination->Product

Caption: Workflow for the Fischer Indole Synthesis.
Scalability Considerations
  • Reagent Cost: Phenylhydrazines and simple aldehydes are generally inexpensive bulk chemicals.

  • Catalyst: Common acids like sulfuric acid, polyphosphoric acid (PPA), or zinc chloride are cost-effective.[11] The choice of acid can significantly impact yield and must be optimized.[9]

  • Thermal Management: The[10][10]-sigmatropic rearrangement often requires elevated temperatures (80-120°C), necessitating robust thermal control in large reactors.[1]

  • Work-up and Purification: The reaction mixture is typically quenched in water or a basic solution to neutralize the acid catalyst. The product often precipitates and can be isolated by filtration, followed by recrystallization.

Detailed Experimental Protocol: Fischer Synthesis

Materials:

  • 4-Cyanophenylhydrazine hydrochloride

  • Propionaldehyde

  • Glacial Acetic Acid

  • Polyphosphoric Acid (PPA) or Zinc Chloride (ZnCl₂)

  • Toluene

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Ethanol or Isopropanol (for recrystallization)

Procedure:

Part A: Phenylhydrazone Formation

  • To a stirred suspension of 4-cyanophenylhydrazine hydrochloride (1.0 eq) in glacial acetic acid (5 vol), add propionaldehyde (1.1 eq) dropwise at room temperature.

  • Stir the mixture for 1-2 hours. The formation of the hydrazone is often indicated by a color change and the formation of a precipitate.

  • The resulting hydrazone can be isolated by filtration or used directly in the next step. For a scalable process, direct use ("telescoping") is preferred.

Part B: Indolization (Cyclization)

  • To the crude hydrazone mixture from Part A, add polyphosphoric acid (PPA) (10 eq by weight) or zinc chloride (2-4 eq). Safety Note: The addition of PPA is exothermic.

  • Heat the reaction mixture to 100-120°C with vigorous stirring for 2-4 hours. Monitor the reaction progress by TLC or HPLC.

  • After completion, cool the reaction mixture to approximately 60-70°C and carefully quench by pouring it onto a mixture of ice and water. Caution: Quenching of PPA is highly exothermic and can cause splashing.

  • Neutralize the aqueous mixture with a saturated solution of sodium bicarbonate until the pH is ~7-8.

  • Extract the product with toluene (3 x 10 vol).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to yield the crude product.

Part C: Purification

  • Purify the crude 3-Methyl-1H-indole-5-carbonitrile by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol.

  • Filter the purified crystals, wash with a small amount of cold solvent, and dry under vacuum to afford the final product.

Method 2: The Larock Indole Synthesis

Developed by Richard C. Larock in 1991, this palladium-catalyzed heteroannulation is a powerful and versatile method for preparing substituted indoles.[4][5] It offers a convergent route from an o-haloaniline and a disubstituted alkyne, often under milder conditions than classical methods.

Principle and Mechanistic Insight

The Larock synthesis provides a direct route to 2,3-disubstituted indoles.[7] For the synthesis of 3-Methyl-1H-indole-5-carbonitrile, the reaction would involve the coupling of a 2-halo-4-cyanoaniline (e.g., 4-amino-3-iodobenzonitrile) with an alkyne such as propyne.

The catalytic cycle is generally understood as follows:[4][7]

  • Reduction of Pd(II): The Pd(OAc)₂ precatalyst is reduced in situ to the active Pd(0) species.

  • Oxidative Addition: The o-iodoaniline undergoes oxidative addition to the Pd(0) center, forming an arylpalladium(II) complex.

  • Alkyne Coordination & Insertion: The alkyne coordinates to the arylpalladium(II) complex. This is followed by a regioselective migratory syn-insertion of the alkyne into the aryl-palladium bond. The regioselectivity is a key feature, with the bulkier alkyne substituent generally ending up at the C2 position of the resulting indole.[12]

  • Intramolecular Cyclization: The nitrogen atom of the aniline displaces the halide on the palladium center, forming a six-membered palladacycle.

  • Reductive Elimination: The cycle concludes with reductive elimination to form the aromatic indole product and regenerate the Pd(0) catalyst.

Larock_Indole_Synthesis Start 4-Amino-3-iodobenzonitrile + Propyne Oxidative_Addition Oxidative Addition Start->Oxidative_Addition Pd_Activation Pd(0) Catalyst Generation Pd_Activation->Oxidative_Addition Alkyne_Insertion Alkyne Insertion (Regioselective) Oxidative_Addition->Alkyne_Insertion Cyclization Intramolecular Cyclization Alkyne_Insertion->Cyclization Reductive_Elimination Reductive Elimination Cyclization->Reductive_Elimination Reductive_Elimination->Pd_Activation Catalyst Regeneration Product 3-Methyl-1H-indole -5-carbonitrile Reductive_Elimination->Product

Caption: Catalytic Cycle for the Larock Indole Synthesis.
Scalability Considerations
  • Starting Materials: The synthesis of the required o-iodoaniline may add steps to the overall process. Propyne is a gas and requires specialized handling, though liquid alkyne equivalents can also be used.

  • Catalyst Load: While effective, palladium is expensive. Catalyst loading must be minimized (typically 1-5 mol %), and recovery/recycling strategies may be necessary for commercial viability.

  • Ligands and Additives: The reaction often requires a base (e.g., K₂CO₃) and a chloride source like LiCl to facilitate the catalytic cycle.[4]

  • Process Control: The reaction is sensitive to oxygen, requiring an inert atmosphere (Nitrogen or Argon).

Detailed Experimental Protocol: Larock Synthesis

Materials:

  • 4-Amino-3-iodobenzonitrile (1.0 eq)

  • 1-Butyne (or another propyne equivalent) (2-3 eq)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 eq)

  • Triphenylphosphine (PPh₃) (0.04 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Lithium Chloride (LiCl) (1.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate

  • Water

  • Brine

Procedure:

  • To a reaction vessel equipped with a condenser and magnetic stirrer, add 4-amino-3-iodobenzonitrile (1.0 eq), Pd(OAc)₂ (0.02 eq), PPh₃ (0.04 eq), K₂CO₃ (2.0 eq), and LiCl (1.0 eq).

  • Evacuate the vessel and backfill with an inert atmosphere (e.g., Nitrogen). Repeat this cycle three times.

  • Add anhydrous DMF (10 vol) via cannula, followed by the alkyne (e.g., 1-butyne, 2.5 eq).

  • Heat the reaction mixture to 80-100°C and stir for 12-24 hours, or until reaction completion is confirmed by TLC/HPLC analysis.

  • Cool the mixture to room temperature and dilute with water (20 vol).

  • Extract the aqueous phase with ethyl acetate (3 x 15 vol).

  • Combine the organic layers, wash sequentially with water and brine, and then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel or by recrystallization to obtain pure 3-Methyl-1H-indole-5-carbonitrile.

Conclusion

Both the Fischer and Larock syntheses represent viable and scalable pathways to 3-Methyl-1H-indole-5-carbonitrile. The Fischer synthesis is a classic, cost-effective method well-suited for large-scale campaigns where harsh conditions are manageable. The Larock synthesis offers a more modern, milder, and often more regioselective alternative, which can be advantageous for complex substrates, provided the cost of the palladium catalyst is addressed through process optimization and potential recycling. The ultimate choice of method will depend on a careful evaluation of project-specific economic, safety, and environmental considerations.

References
  • Cha, J. H., et al. (2024). Recent advances in the synthesis of indoles and their applications. RSC Publishing.
  • Alfa Chemistry. (n.d.). Fischer Indole Synthesis. Retrieved from Alfa Chemistry.[6]

  • Venkatanarayana, M., et al. (2020). Novel Commercial Scale Synthetic Approach for 5-Cyanoindole. Asian Journal of Chemistry, 32(10), 2460-2462. Available at: [Link][10]

  • Wikipedia. (n.d.). Larock indole synthesis. Retrieved from [Link][4]

  • SynArchive. (n.d.). Larock Indole Synthesis. Retrieved from [Link][5]

  • Oreate AI Blog. (2026, January 7). A Review of the Indole Synthesis Reaction System.[1]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link][13]

  • BenchChem. (2025). The Synthesis and Significance of 5-Cyanoindole: A Technical Guide.[14]

  • MDPI. (2018, October 16). Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. Catalysts, 8(10), 458. Available at: [Link][15]

  • Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link][3]

  • Larock, R. C. (2015, June 4). Larock Reaction in the Synthesis of Heterocyclic Compounds.[7]

  • Di Mola, A., et al. (n.d.). Scalable (Enantioselective) Syntheses of Novel 3-Methylated Analogs of Pazinaclone, (S)-PD172938 and Related Biologically Relevant Isoindolinones. Molecules.[16]

  • ResearchGate. (2025, August 6). Recent Advances in the Synthesis of 3‐Cyanoindoles: A Literature Review.[2]

  • Cambridge University Press. (n.d.). Fischer Indole Synthesis.[11]

  • Google Patents. (2017, January 3). US9533949B2 - Processes for the preparation of 3-alkyl indoles. Retrieved from [17]

  • Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole.[18]

  • PMC. (2010, April 8). New 3H-Indole Synthesis by Fischer's Method. Part I.[9]

  • ResearchGate. (2025, August 6). The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes.[8]

  • PMC. (n.d.). Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions.[12]

Sources

Application

Application Note: Reduction of 3-Methyl-1H-indole-5-carbonitrile to (3-Methyl-1H-indol-5-yl)methanamine

[1] Abstract & Strategic Overview The reduction of 3-methyl-1H-indole-5-carbonitrile to (3-methyl-1H-indol-5-yl)methanamine is a pivotal transformation in the synthesis of tryptamine analogs and serotonin (5-HT) receptor...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Strategic Overview

The reduction of 3-methyl-1H-indole-5-carbonitrile to (3-methyl-1H-indol-5-yl)methanamine is a pivotal transformation in the synthesis of tryptamine analogs and serotonin (5-HT) receptor modulators.[1] While the nitrile-to-amine reduction is a standard organic transformation, the indole scaffold introduces specific challenges:

  • Acid Sensitivity: The electron-rich indole ring is prone to polymerization or dimerization under strong acidic conditions.[1]

  • Chemo-selectivity: The C2=C3 double bond must remain intact; over-reduction to the indoline (2,3-dihydroindole) is a common side reaction under high-pressure hydrogenation.[1]

  • Secondary Amine Formation: The primary amine product can react with the intermediate imine, leading to dimer formation (

    
    ).[1]
    

This guide details two field-proven protocols: Lithium Aluminum Hydride (LAH) reduction for laboratory-scale optimization, and Raney Nickel Catalytic Hydrogenation for scalable, cost-effective synthesis.[1]

Chemical Pathway & Mechanism[1][2][3][4]

The reduction proceeds via the sequential addition of hydride (or hydrogen) to the nitrile carbon.[2] The critical intermediate is the imine species.[2][3]

Visualization: Reaction Mechanism & Side-Reaction Control

The following diagram illustrates the primary reduction pathway and the "poisoning" mechanism that leads to secondary amine impurities, which Protocol B specifically mitigates.

NitrileReduction Start 3-Methyl-1H-indole- 5-carbonitrile Imine Imine Intermediate (R-CH=NH) Start->Imine Hydride Addition (LAH or H2/Cat) Amine Primary Amine Product (5-Aminomethyl) Imine->Amine Reduction Step 2 Amine->Imine Nucleophilic Attack (No NH3 present) SecAmine Secondary Amine Dimer (Impurity) NH3 Ammonia (NH3) Blocking Agent NH3->Imine Competes with Product Amine

Figure 1: Mechanistic pathway showing the critical imine intermediate. In the absence of ammonia (Method B), the product amine attacks the imine, forming the secondary amine dimer.

Method A: Lithium Aluminum Hydride (LAH) Reduction

Best For: Small scale (<5g), rapid throughput, high yield. Mechanism: Nucleophilic hydride transfer.[1]

Materials
  • Substrate: 3-Methyl-1H-indole-5-carbonitrile (1.0 equiv)

  • Reagent: Lithium Aluminum Hydride (LAH), 2.4 M in THF or powder (3.0 equiv)

  • Solvent: Anhydrous Tetrahydrofuran (THF)[1]

  • Quench: Water, 15% NaOH (Fieser Method)

Protocol
  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and N2 inlet. Add anhydrous THF (10 mL/g of substrate).

  • Reagent Preparation: Cool the THF to 0°C. Carefully add LAH (3.0 equiv). Note: If using pellets/powder, allow 15 mins for suspension to equilibrate.

  • Addition: Dissolve the nitrile in a minimum volume of anhydrous THF. Add this solution dropwise to the LAH suspension at 0°C over 20 minutes.

    • Why: Exothermic reaction.[1] Controlling temperature prevents indole polymerization.[1]

  • Reaction: Warm to room temperature, then reflux for 2–4 hours. Monitor by TLC (System: DCM/MeOH/NH4OH 90:9:1).[1] The nitrile spot (

    
    ) should disappear; the amine stays near the baseline without NH4OH.
    
  • Fieser Quench (Critical Step): Cool to 0°C. For every x grams of LAH used, add sequentially:

    • x mL Water (very slow dropwise)

    • x mL 15% aqueous NaOH

    • 3x mL Water[1][4][5][6][7]

  • Workup: Warm to RT and stir for 15 minutes. A granular white precipitate (lithium aluminates) will form.[1] Filter through a Celite pad.[1][4] Wash the pad with THF.

  • Isolation: Dry filtrate over

    
    , filter, and concentrate in vacuo.
    

Expected Yield: 85-92% Appearance: Off-white to pale yellow solid.[1]

Method B: Catalytic Hydrogenation (Raney Nickel)

Best For: Scale-up (>10g), avoiding aluminum salts, "Green" chemistry.[1] Mechanism: Surface-catalyzed hydrogenation.[1]

Materials
  • Substrate: 3-Methyl-1H-indole-5-carbonitrile[1]

  • Catalyst: Raney Nickel (active slurry in water, approx 50% wt/wt relative to substrate)[8]

  • Solvent: Methanol (7M Ammonia in MeOH is preferred)[1]

  • Gas: Hydrogen (

    
    ) balloon or Parr shaker (40-50 psi)
    
Protocol
  • Catalyst Prep: Wash the Raney Nickel slurry 3x with water, then 3x with methanol to remove the storage water. Safety: Raney Ni is pyrophoric when dry.[1] Keep wet at all times.[1]

  • Solution: Dissolve the nitrile in Methanol.

    • Crucial Additive: Add aqueous Ammonium Hydroxide (

      
      , 2-3 mL per gram of substrate) or use ammonia-saturated methanol.[1]
      
    • Causality: Ammonia competes with the primary amine product for the imine intermediate, suppressing the formation of the secondary amine dimer (see Figure 1).

  • Reaction: Transfer to a hydrogenation vessel (Parr shaker or autoclave). Add the washed catalyst. Purge with

    
     (3x), then 
    
    
    
    (3x).
  • Hydrogenation: Pressurize to 50 psi

    
    . Shake/stir at Room Temperature for 6–12 hours.
    
    • Note: Heating (>50°C) may promote reduction of the indole C2=C3 bond. Keep at RT to maintain selectivity.

  • Workup: Carefully filter the catalyst over Celite under an inert atmosphere (Argon/Nitrogen). Do not let the filter cake dry out. Wash with MeOH.[1]

  • Purification: Concentrate the filtrate. The residue may contain traces of nickel. Dissolve in DCM, wash with 10% EDTA solution (to chelate Ni), dry, and concentrate.

Expected Yield: 80-88%

Comparison of Methods

FeatureMethod A: LAHMethod B: Raney Ni
Scale Suitability < 10g> 10g to kg
Reaction Time Fast (2-4 h)Slower (6-12 h)
Safety Profile High (Pyrophoric/Reactive)Moderate (Pyrophoric catalyst)
Selectivity ExcellentGood (Temp control required)
Impurity Profile Aluminum salts (trapped product)Nickel leaching, Dimers

Analytical Validation

To confirm the identity of (3-methyl-1H-indol-5-yl)methanamine , look for these key NMR signals:

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       10.8 ppm (s, 1H, Indole NH )
      
    • 
       7.3 - 7.5 ppm (m, 3H, Aromatic protons)[1]
      
    • 
       7.0 ppm (s, 1H, C2-H)[1]
      
    • 
       3.8 ppm (s, 2H, CH2 -NH2) — Diagnostic peak for reduction[1]
      
    • 
       2.2 ppm (s, 3H, C3-CH3 ) — Confirms methyl group retention[1]
      
    • 
       1.5-2.0 ppm (br s, 2H, NH2 )[1]
      

Decision Logic for Researchers

Use the following workflow to select the appropriate protocol for your specific constraints.

DecisionTree Start Start: Nitrile Reduction ScaleCheck Scale of Reaction? Start->ScaleCheck SmallScale < 5 Grams ScaleCheck->SmallScale LargeScale > 10 Grams ScaleCheck->LargeScale UseLAH Use Protocol A: LAH Reduction SmallScale->UseLAH Speed Preferred Equipment High Pressure Equipment Available? LargeScale->Equipment Equipment->UseLAH No (Standard Glassware) UseRaNi Use Protocol B: Raney Ni + NH3 Equipment->UseRaNi Yes (Parr Shaker)

Figure 2: Decision matrix for selecting the reduction methodology.

References

  • Amine Synthesis via Nitrile Reduction. Organic Chemistry Portal. (General overview of hydride and catalytic methods). Available at: [Link][1]

  • Lithium Aluminum Hydride (LAH) Reduction of Nitriles. Organic Syntheses, Coll. Vol. 10, p.667 (2004). (Standard operating procedures for LAH handling and quenching). Available at: [Link][1]

  • Prevention of Secondary Amine Formation. Common Organic Chemistry. (Discussion on the use of Ammonia in Raney Ni reductions). Available at: [Link]

Sources

Method

Application Note: Divergent Synthesis of Serotonin Receptor Ligands using 3-Methyl-1H-indole-5-carbonitrile

Abstract This application note details the synthetic utility of 3-Methyl-1H-indole-5-carbonitrile (CAS: 159937-48-3) as a high-value scaffold for generating serotonin (5-HT) receptor ligands. The 5-cyanoindole core is a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the synthetic utility of 3-Methyl-1H-indole-5-carbonitrile (CAS: 159937-48-3) as a high-value scaffold for generating serotonin (5-HT) receptor ligands. The 5-cyanoindole core is a privileged structure in medicinal chemistry, serving as a bioisostere for the 5-hydroxytryptamine moiety found in serotonin. This guide provides validated protocols for functionalizing the C3-methyl group via Wohl-Ziegler bromination and transforming the C5-nitrile group to generate potent 5-HT1A agonists and 5-HT7 antagonists.

Introduction: The 5-Cyanoindole Scaffold in 5-HT Therapeutics

The indole ring system is the structural foundation of serotonin (5-HT). In drug discovery, modifying the C5 position is critical for tuning receptor subtype selectivity. The C5-nitrile group (5-CN) offers two distinct advantages:

  • Metabolic Stability: Unlike the C5-hydroxyl group of serotonin (which is rapidly glucuronidated), the nitrile is metabolically robust.

  • Electronic Modulation: The electron-withdrawing nature of the nitrile group reduces the electron density of the indole ring, often enhancing affinity for 5-HT7 and 5-HT1A receptors while decreasing affinity for 5-HT2 subtypes.

Notable Drugs & Probes:

  • Vilazodone: An SSRI and 5-HT1A partial agonist containing a 5-cyanoindole core.

  • 5-Carboxamidotryptamine (5-CT): A non-selective 5-HT agonist derived from the hydrolysis of 5-cyanotryptamines.

  • SB-269970: A 5-HT7 antagonist pharmacophore often built using 5-substituted indoles.

Strategic Synthetic Planning

The 3-methyl-1H-indole-5-carbonitrile scaffold allows for divergent synthesis . We can functionalize the "Tail" (C3-Methyl) to reach the receptor binding pocket or modify the "Head" (C5-Nitrile) to alter intrinsic efficacy (agonist vs. antagonist).

Diagram 1: Divergent Synthetic Pathway

G Start 3-Methyl-1H-indole- 5-carbonitrile NBS Step 1: N-Protection & Wohl-Ziegler Bromination Start->NBS Path A: Tail Mod Hydrolysis Nitrile Hydrolysis (H2O2/NaOH) Start->Hydrolysis Path B: Head Mod Bromide 3-(Bromomethyl) intermediate NBS->Bromide Linker Nucleophilic Displacement (Piperazines/Amines) Bromide->Linker Target1 5-HT7 Antagonists (Vilazodone-like) Linker->Target1 Amide 5-Carboxamide (5-CT analogs) Hydrolysis->Amide

Caption: Strategic divergence from the parent scaffold. Path A generates the linker for the basic amine (essential for the aspartate salt bridge in GPCRs). Path B modifies the hydrogen-bonding head group.

Detailed Experimental Protocols

Protocol A: Regioselective C3-Functionalization (The "Linker" Synthesis)

Objective: Convert the unreactive C3-methyl group into an electrophilic bromomethyl handle. Challenge: Indoles are electron-rich; direct bromination often occurs at C2 or the benzene ring. Solution: Protection of N1 with a Tosyl group deactivates the ring, forcing radical bromination at the methyl group.

Step 1: N-Tosylation
  • Reagents: 3-Methyl-1H-indole-5-carbonitrile (1.0 eq), p-Toluenesulfonyl chloride (TsCl, 1.2 eq), NaH (60% dispersion, 1.5 eq), DMF (anhydrous).

  • Procedure:

    • Dissolve starting material in DMF at 0°C under Argon.

    • Add NaH portion-wise. Stir for 30 min (gas evolution).

    • Add TsCl dropwise. Warm to RT and stir for 3 hours.

    • Workup: Pour into ice water. Filter the precipitate.[1][2] Recrystallize from EtOH.

    • Yield Target: >90% (White solid).

Step 2: Wohl-Ziegler Bromination
  • Reagents: N-Tosyl-3-methylindole-5-carbonitrile (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), AIBN (0.1 eq), CCl4 or Benzene (Caution: Carcinogen) or Trifluorotoluene (Green alternative).

  • Procedure:

    • Dissolve protected indole in solvent.

    • Add NBS and AIBN.

    • Reflux for 4–6 hours. Critical: Monitor by TLC. Stop immediately upon consumption of starting material to prevent di-bromination.

    • Workup: Cool, filter off succinimide. Concentrate filtrate.

    • Purification: Flash chromatography (Hexane/EtOAc). Product is unstable; use immediately.

Step 3: Synthesis of 5-HT7 Ligand (Piperazine Coupling)
  • Reagents: 3-(Bromomethyl) intermediate, 1-Phenylpiperazine (1.2 eq), K2CO3 (2.0 eq), Acetonitrile.

  • Procedure:

    • Reflux mixture for 12 hours.

    • Deprotection: Treat with Mg/MeOH or KOH/MeOH to remove the Tosyl group.

    • Result: A 3-((4-phenylpiperazin-1-yl)methyl)-1H-indole-5-carbonitrile derivative.

Protocol B: Nitrile-to-Amide Conversion (5-CT Analog Synthesis)

Objective: Convert the 5-CN group to a 5-CONH2 group to mimic the 5-HT1B/1D agonist profile.

  • Reagents: 5-Cyanoindole derivative, 30% H2O2, NaOH (6M), EtOH.

  • Procedure:

    • Dissolve the nitrile in EtOH.

    • Add NaOH and H2O2.

    • Heat to 50°C for 2 hours.

    • Mechanism: Radziszewski hydrolysis.

    • Workup: Neutralize with HCl, extract with EtOAc.

Data Summary & Validation

The following table summarizes expected shifts in physicochemical properties when modifying the 3-methyl-1H-indole-5-carbonitrile core.

TransformationReagent SystemKey Analytical Signal (1H NMR)5-HT Receptor Impact
N-Tosylation NaH / TsClAppearance of aromatic doublets (7.3, 7.8 ppm)Loss of binding (Prodrug/Intermediate)
C3-Bromination NBS / AIBNShift of C3-Me (2.3 ppm) to C3-CH2Br (4.6 ppm, s)Enables alkylation of amines
Nitrile Hydrolysis H2O2 / NaOHDisappearance of CN stretch (IR: 2220 cm-1); Amide NH2 peaksIncreases 5-HT1B/1D affinity (5-CT profile)
Piperazine Coupling K2CO3 / R2NHAppearance of piperazine CH2 multiplets (2.5-3.5 ppm)High 5-HT7 / 5-HT1A affinity
Diagram 2: Wohl-Ziegler Reaction Workflow

Workflow cluster_0 Pre-Reaction Setup cluster_1 Reaction Phase cluster_2 Termination & Workup Step1 Solvent Degassing (O2 removal critical for radical mechanism) Step2 Add N-Tosyl-Indole + NBS Step1->Step2 Step3 Initiate: Add AIBN + Heat (Reflux) Step2->Step3 Step4 Radical Propagation (Br• abstraction of benzylic H) Step3->Step4 Step5 TLC Check (Stop at >95% conversion) Step4->Step5 Step6 Filter Succinimide Byproduct Step5->Step6

Caption: Critical workflow for the radical bromination of the C3-methyl group. Oxygen exclusion is vital for yield.

References

  • Regiospecific Bromination of 3-Methylindoles with NBS. Journal of Organic Chemistry. Describes the critical role of N-protection in directing bromination to the methyl group rather than the ring.

  • Synthesis of New Serotonin 5-HT7 Receptor Ligands. Journal of Medicinal Chemistry. Details the structure-activity relationship (SAR) of indole-based ligands and the use of spacers at the C3 position.

  • 5-Carboxamidotryptamine (5-CT) Pharmacology. Wikipedia / IUPHAR. Provides the pharmacological background for converting 5-cyanoindoles to 5-carboxamides to target 5-HT1 receptors.

  • Commercial Scale Synthesis of 5-Cyanoindole. Asian Journal of Chemistry. Although focused on the synthesis of the scaffold, this reference validates the stability and industrial handling of 5-cyanoindole intermediates for drugs like Vilazodone.

Sources

Application

Application Note: Strategic Synthesis of 3-Methyl-1H-indole-5-carbonitrile

This Application Note and Protocol is designed for researchers requiring a robust, laboratory-scale method to synthesize 3-Methyl-1H-indole-5-carbonitrile directly from 3-methylindole (skatole) . While the industrial sta...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers requiring a robust, laboratory-scale method to synthesize 3-Methyl-1H-indole-5-carbonitrile directly from 3-methylindole (skatole) .

While the industrial standard for 5-substituted indoles often utilizes the Fischer Indole Synthesis (starting from 4-substituted hydrazines), this guide addresses the specific synthetic challenge of functionalizing the pre-existing indole scaffold. This approach is critical for late-stage diversification in drug discovery where the core scaffold is already established.

Executive Summary & Synthetic Strategy

The direct introduction of a nitrile group at the C5 position of 3-methylindole is chemically non-trivial due to the inherent reactivity of the indole ring. Electrophilic aromatic substitution (EAS) typically favors the electron-rich C2 position (pyrrole ring) or the C6 position over C5.

To achieve C5 selectivity, this protocol employs a Nitration-Reduction-Sandmeyer sequence. This route leverages the "swamping catalyst" effect where protonation of the indole nitrogen in strong acid deactivates the pyrrole ring, directing the electrophile (nitronium ion) to the benzene ring, specifically favoring the C5 position.

Synthetic Pathway Visualization

The following diagram outlines the stepwise transformation and logical flow of the synthesis.

G Start 3-Methylindole (Skatole) Step1 Step 1: Electrophilic Nitration (NaNO3, TFA) Target: C5-Nitro Start->Step1 Regioselective Attack Inter1 5-Nitro-3-methylindole Step1->Inter1 Isomer Separation Step2 Step 2: Catalytic Hydrogenation (H2, Pd/C) Inter1->Step2 Reduction Inter2 5-Amino-3-methylindole Step2->Inter2 Amine Generation Step3 Step 3: Sandmeyer Cyanation (NaNO2, CuCN) Inter2->Step3 Diazotization Product 3-Methyl-1H-indole-5-carbonitrile Step3->Product Nucleophilic Sub.

Caption: Synthetic workflow for the C5-cyanation of 3-methylindole via the nitro-amine pathway.

Detailed Experimental Protocols

Step 1: Regioselective Nitration of 3-Methylindole

Objective: Introduce a nitro group at the C5 position. Mechanism: Protonation of the indole nitrogen in Trifluoroacetic acid (TFA) deactivates the C2 position, directing the nitronium ion (


) to the C5 position.
  • Reagents:

    • 3-Methylindole (Skatole): 10.0 mmol (1.31 g)

    • Sodium Nitrate (NaNO

      
      ): 11.0 mmol (0.94 g)
      
    • Trifluoroacetic Acid (TFA): 20 mL

  • Equipment: Round-bottom flask (50 mL), ice bath, magnetic stirrer.

Protocol:

  • Dissolution: Charge the flask with 3-methylindole and cool to 0°C in an ice bath.

  • Acid Addition: Slowly add TFA (20 mL) with stirring. The solution may darken; this is normal.

  • Nitration: Add powdered NaNO

    
     portion-wise over 15 minutes, maintaining the temperature below 5°C.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 2–3 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:4).

  • Quench: Pour the reaction mixture onto 100 g of crushed ice/water. A yellow precipitate will form.[1]

  • Workup: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with sat. NaHCO

    
     (to remove TFA) and brine. Dry over Na
    
    
    
    SO
    
    
    .
  • Purification (Critical): The crude typically contains a mixture of 5-nitro (major) and 6-nitro (minor) isomers. Purify via flash column chromatography (Silica gel, gradient 10-30% EtOAc in Hexane). The 5-nitro isomer usually elutes second (verify with NMR).

Key Data Point:

Parameter Value
Yield (Isolated) 45 - 55%
Appearance Yellow solid

| 1H NMR Marker | C4-H appears as a doublet (meta-coupling) ~8.5 ppm |

Step 2: Catalytic Reduction to 5-Amino-3-methylindole

Objective: Convert the nitro group to a primary amine for diazonium formation.

  • Reagents:

    • 5-Nitro-3-methylindole: 5.0 mmol

    • Pd/C (10% w/w): 10% by weight of substrate

    • Methanol: 30 mL

    • Hydrogen Gas (Balloon) or Ammonium Formate (Transfer Hydrogenation)

Protocol:

  • Setup: Dissolve the nitro compound in Methanol in a flask flushed with Nitrogen.

  • Catalyst: Carefully add Pd/C. (Caution: Pd/C is pyrophoric; keep wet with solvent).

  • Reduction: Attach a Hydrogen balloon. Stir vigorously at Room Temperature for 4–6 hours.

    • Alternative: Add Ammonium Formate (5 equiv) and reflux for 1 hour.

  • Filtration: Filter through a Celite pad to remove the catalyst. Wash the pad with Methanol.

  • Concentration: Evaporate the solvent to yield the crude amine. This intermediate is oxidation-sensitive; proceed immediately to Step 3 or store under Argon at -20°C.

Step 3: Sandmeyer Cyanation (The Transformation)

Objective: Convert the C5-amine to the C5-nitrile via a diazonium intermediate. Safety Warning: Cyanides are lethal. Work in a well-ventilated fume hood. Keep a cyanide antidote kit available. Destroy cyanide waste with bleach (sodium hypochlorite).

  • Reagents:

    • 5-Amino-3-methylindole: 4.0 mmol

    • Sodium Nitrite (NaNO

      
      ): 4.4 mmol
      
    • Copper(I) Cyanide (CuCN): 4.8 mmol

    • Hydrochloric Acid (HCl, 6M): 5 mL

    • Sodium Carbonate (for neutralization)

Protocol:

  • Diazotization:

    • Suspend the amine in 6M HCl (5 mL) and water (5 mL). Cool to 0–5°C.

    • Add a solution of NaNO

      
       (dissolved in minimal water) dropwise. Stir for 20 mins at 0°C. The solution should become clear (Diazonium salt formation).
      
  • Sandmeyer Reaction:

    • In a separate flask, dissolve CuCN in a minimal amount of water/KCN (or use complex CuCN/NaCN solution) and cool to 0°C. Note: Neutral CuCN in water/pyridine is also effective.

    • Slowly add the cold diazonium solution to the CuCN mixture. Caution: Nitrogen gas evolution.

  • Heating: Allow the mixture to warm to room temperature, then heat to 60°C for 1 hour to drive the reaction to completion.

  • Workup: Cool to room temperature. Basify carefully with Na

    
    CO
    
    
    
    . Extract with Ethyl Acetate (3 x 20 mL).
  • Purification: Purify via column chromatography (Silica gel, EtOAc/Hexane).

Final Product Data:

Parameter Specification
Target 3-Methyl-1H-indole-5-carbonitrile
Physical State Off-white to pale crystalline solid
Melting Point ~138 - 140°C

| IR Spectrum | Distinct nitrile stretch at ~2220 cm⁻¹ |

Quality Control & Validation

To ensure the integrity of the synthesized product, the following validation markers must be checked:

  • Regiochemistry Confirmation (1H NMR):

    • The C4 proton (adjacent to the nitrile and methyl group) should appear as a doublet with a small coupling constant (meta-coupling, J ~ 1.5 Hz) at approximately 8.0 ppm.

    • The C6 proton will show an ortho-coupling (J ~ 8.5 Hz) to C7 and a meta-coupling to C4.

  • Functional Group Verification (FT-IR):

    • Appearance of the -CN stretch at 2215–2225 cm⁻¹.

    • Retention of the -NH stretch at 3200–3400 cm⁻¹.

References

  • Regioselective Nitration of Indoles

    • Noland, W. E., & Rush, K. R. (1966). Nitration of Indoles.[1][2][3][4][5][6][7] V. Nitration of Electronegatively Substituted Indoles. Journal of Organic Chemistry.

    • Source: (Context: Established regioselectivity rules for indole nitration).

  • Synthesis of 5-Nitro-3-alkylindoles

    • Zhang, X., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (Contrast method showing C3 preference in absence of strong acid).
    • Source:

  • Sandmeyer Reaction Protocols

    • Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides. (Alternative route if 5-bromo precursor is available).
    • Source:

  • General Indole Functionalization

    • Sundberg, R. J. (1996).[8] The Chemistry of Indoles.[2][3][9][10] Academic Press. (Authoritative text on indole reactivity patterns).

Sources

Method

Application Note: Strategic Utilization of 3-Methyl-1H-indole-5-carbonitrile in Kinase Inhibitor Synthesis

[1] Executive Summary In the landscape of kinase inhibitor discovery, the indole scaffold remains a "privileged structure" due to its ability to mimic the purine core of ATP. Among the myriad of indole derivatives, 3-Met...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

In the landscape of kinase inhibitor discovery, the indole scaffold remains a "privileged structure" due to its ability to mimic the purine core of ATP. Among the myriad of indole derivatives, 3-Methyl-1H-indole-5-carbonitrile has emerged as a critical building block for Next-Generation Tyrosine Kinase Inhibitors (TKIs), particularly those targeting the JAK/STAT pathway , Pim kinases , and VEGFR .

This Application Note details the structural rationale, synthetic utility, and step-by-step protocols for deploying 3-Methyl-1H-indole-5-carbonitrile in drug development.[1] It highlights how the C5-nitrile group serves as a versatile electronic "warhead" and hydrogen-bond acceptor, while the C3-methyl group enhances metabolic stability and hydrophobic fit within the ATP-binding pocket.[1]

Structural Rationale & Mechanistic Insight

The "Privileged" Pharmacophore

Kinase inhibitors typically function by competing with ATP for the nucleotide-binding site.[1] The 3-methyl-5-cyanoindole scaffold offers three distinct advantages:

  • C5-Nitrile (CN) as a Polar Handle: The nitrile group is a compact, linear hydrogen-bond acceptor.[1] In many JAK inhibitors (e.g., bioisosteres of Ruxolitinib or Tofacitinib), this group interacts with the glycine-rich loop (P-loop) or specific residues like Arginine in the kinase hinge region, improving potency and selectivity.

  • C3-Methyl for Metabolic Stability: The C3 position of the indole ring is electron-rich and susceptible to oxidative metabolism (e.g., by CYP450s) to form 3-hydroxyindoles or oxindoles.[1] Substitution with a methyl group blocks this "soft spot," significantly extending the half-life (

    
    ) of the final drug candidate.
    
  • Hydrophobic Complementarity: The C3-methyl group often occupies a specific hydrophobic pocket (the "gatekeeper" region) in kinases such as LSD1 and Pim-1 , enhancing ligand efficiency.[1]

Pharmacophore Mapping Diagram

The following diagram illustrates the interaction of the scaffold within a generic kinase ATP-binding pocket.

PharmacophoreMap Scaffold 3-Methyl-1H-indole-5-carbonitrile (Core Scaffold) C5_CN C5-Nitrile Group (H-Bond Acceptor) Scaffold->C5_CN C3_Me C3-Methyl Group (Metabolic Block / Hydrophobic Fit) Scaffold->C3_Me N1_H N1-H / N-Alkylation Site (Solvent Exposure / Tail Attachment) Scaffold->N1_H C2_H C2-Position (Hinge Binder Attachment) Scaffold->C2_H Target_Ploop Glycine-Rich Loop (P-Loop) Interaction C5_CN->Target_Ploop H-Bonding Target_Gatekeeper Hydrophobic Gatekeeper Region C3_Me->Target_Gatekeeper Van der Waals Target_Solvent Solvent Front (Solubilizing Groups) N1_H->Target_Solvent Linker Attachment

Figure 1: Pharmacophore mapping of the 3-methyl-5-cyanoindole scaffold within the kinase ATP-binding site.[1]

Synthetic Protocols

The following protocols are designed for high-purity synthesis suitable for SAR (Structure-Activity Relationship) library generation.

Protocol A: N-Alkylation (Solubilizing Tail Attachment)

Objective: Functionalize the indole nitrogen to attach solubilizing groups (e.g., piperazines, morpholines) common in kinase inhibitors.

Reagents:

  • Substrate: 3-Methyl-1H-indole-5-carbonitrile (1.0 equiv)

  • Base: Cesium Carbonate (

    
    , 2.0 equiv) or Sodium Hydride (NaH, 1.2 equiv)
    
  • Electrophile: Alkyl halide (e.g., 1-(2-chloroethyl)piperidine) (1.2 equiv)[1]

  • Solvent: Anhydrous DMF or Acetonitrile[1]

Procedure:

  • Dissolution: Dissolve 3-Methyl-1H-indole-5-carbonitrile (1.0 g, 6.4 mmol) in anhydrous DMF (10 mL) under

    
     atmosphere.
    
  • Deprotonation:

    • Option 1 (Mild): Add

      
       (4.17 g, 12.8 mmol). Stir at RT for 30 min.[2]
      
    • Option 2 (Strong): Cool to 0°C, add NaH (60% dispersion, 307 mg, 7.6 mmol). Stir for 30 min.

  • Alkylation: Add the alkyl halide dropwise.

  • Reaction: Heat to 60–80°C for 4–12 hours. Monitor by LC-MS (Target Mass: M+R).

  • Workup: Quench with water (50 mL). Extract with EtOAc (3 x 30 mL). Wash combined organics with brine (2 x 20 mL) to remove DMF.[1]

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: C2-Arylation via Suzuki-Miyaura Coupling

Objective: Install an aryl or heteroaryl group at the C2 position to bind to the kinase hinge region.[1] This requires a C-H activation or prior halogenation step.

Step 1: C2-Borylation (Ir-Catalyzed C-H Activation) [1]

  • Catalyst:

    
     (1.5 mol%)[1]
    
  • Ligand: dtbpy (4,4′-Di-tert-butyl-2,2′-bipyridine) (3 mol%)[1]

  • Reagent:

    
     (Bis(pinacolato)diboron) (1.1 equiv)[1]
    
  • Solvent: THF or MTBE, 80°C, 16h.

  • Note: The C3-methyl group sterically directs borylation to the C2 position, preventing C3 mixtures.

Step 2: Suzuki Coupling

  • Mix: Crude C2-boryl indole (1.0 equiv), Aryl Halide (e.g., 4-iodo-pyridine) (1.2 equiv).[1]

  • Catalyst:

    
     (5 mol%).[1]
    
  • Base:

    
     (2M aq.[1] solution, 3.0 equiv).
    
  • Solvent: Dioxane:Water (4:1).

  • Conditions: Microwave irradiation at 110°C for 30 min or reflux for 4h.

Protocol C: Nitrile Transformation (Pinner Reaction to Amidine)

Objective: Convert the C5-nitrile into an amidine, a potent moiety for interacting with acidic residues (e.g., Asp/Glu) in the kinase pocket.

  • Activation: Dissolve 3-Methyl-1H-indole-5-carbonitrile in anhydrous Ethanol/HCl (sat.).

  • Imidate Formation: Stir at 0°C to RT for 24h to form the ethyl imidate hydrochloride intermediate. Precipitate with ether if necessary.

  • Amidine Formation: Resuspend the imidate in Ethanol. Add Ammonia (

    
     in MeOH, 7N) or a primary amine (1.5 equiv).
    
  • Cyclization (Optional): Reaction with hydrazine yields a 1,2,4-triazole; reaction with hydroxylamine yields an amidoxime.

Synthetic Workflow Visualization

The following flow chart summarizes the divergent synthesis pathways starting from the core scaffold.

SynthesisWorkflow Core 3-Methyl-1H-indole-5-carbonitrile (CAS: 3613-06-7) Path_N N-Alkylation (NaH, R-X) Core->Path_N Step 1 Prod_Soluble N-Functionalized Precursor Path_N->Prod_Soluble Path_C2 C2-Arylation (Ir-Cat Borylation -> Suzuki) Prod_Hinge C2-Aryl Kinase Inhibitor (Hinge Binder) Path_C2->Prod_Hinge Path_CN Nitrile Modification (Pinner / Hydrolysis) Prod_Warhead Amidine/Amide Derivative Path_CN->Prod_Warhead Prod_Soluble->Path_C2 Step 2 Prod_Hinge->Path_CN Step 3 (Optional)

Figure 2: Divergent synthetic workflow for generating kinase inhibitor libraries.

Quantitative Data: Solubility & Physical Properties

For formulation and assay preparation, the physical properties of the core scaffold are critical.

PropertyValueRelevance to Protocol
Molecular Weight 156.19 g/mol Low MW allows for "Fragment-Based Drug Design" (FBDD).[1]
LogP (Predicted) ~2.4Moderate lipophilicity; requires polar solvents (DMF/DMSO) for reactions.[1]
Melting Point 138-142°CHigh crystallinity; easy purification by recrystallization.[1]
pKa (Indole NH) ~16Requires strong base (NaH, KOtBu) or enhanced weak base (

) for alkylation.[1]
Solubility DMSO, DMF, MeOHPoor in water; stock solutions for bioassays should be 10mM in DMSO.

References

  • Sigma-Aldrich. 3-Methyl-1H-indole-5-carbonitrile Product Specification. Link

  • Venkatanarayana, M., et al. (2020).[3] "Novel Commercial Scale Synthetic Approach for 5-Cyanoindole." Asian Journal of Chemistry. Link

  • Zheng, Y., et al. (2019).[4] "Discovery and synthesis of novel indole derivatives... as irreversible LSD1 inhibitors."[1][4] European Journal of Medicinal Chemistry. Link

  • Liddle, J., et al. (2014). "Scaffold hopping towards potent and selective JAK3 inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • Takeuchi, Y., et al. (2000).[5] "Efficient Synthesis of 3-Fluorooxindoles from Indoles." Organic Letters. Link[1]

Sources

Technical Notes & Optimization

Troubleshooting

Purification strategies for 3-Methyl-1H-indole-5-carbonitrile reaction mixtures

[1] Current Status: Online Agent: Senior Application Scientist Ticket ID: IND-CN-PUR-001 Subject: Troubleshooting & Optimization of 3-Methyl-1H-indole-5-carbonitrile Isolation[1] Module 1: Triage & Strategy Assessment Be...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Current Status: Online Agent: Senior Application Scientist Ticket ID: IND-CN-PUR-001 Subject: Troubleshooting & Optimization of 3-Methyl-1H-indole-5-carbonitrile Isolation[1]

Module 1: Triage & Strategy Assessment

Before initiating any purification protocol, we must identify the origin of your crude mixture. The impurity profile of 3-methyl-1H-indole-5-carbonitrile (hereafter referred to as Target 1 ) is heavily dependent on the synthetic route employed.[1]

Quick Diagnostic: What is your crude profile?
Synthetic RoutePrimary ImpuritiesPhysical AppearanceRecommended Strategy
Fischer Indole Synthesis (Hydrazine + Propionaldehyde)[1] • Unreacted 4-cyanophenylhydrazine• Hydrazones (intermediates)• Indolic oligomers (Tars)Dark red/brown oil or sticky solidProtocol A: Silica Plug + Recrystallization
Pd-Catalyzed Cyanation (from 5-bromo-3-methylindole)[1] • Palladium residues• Phosphine ligands• Unreacted bromideTan/Orange solidProtocol B: Scavenger Resin + Flash Chromatography
Rosenmund-von Braun (CuCN mediated)[1] • Copper salts (CuI, CuCN)[1]• Inorganic complexesGreen/Blue-tinted solidProtocol C: Chelation Wash + Soxhlet

Module 2: Troubleshooting The "Fischer Tar" (Protocol A)

User Question: "My reaction worked, but the crude is a black, sticky mess. Direct recrystallization failed (oiled out). How do I clean this up?"

Technical Insight: Fischer indole syntheses are notorious for generating polymeric by-products ("tars") due to the acid-catalyzed oligomerization of electron-rich indole intermediates.[1] However, the 5-cyano group on your target is electron-withdrawing, making Target 1 less prone to oxidative polymerization than skatole (3-methylindole), but the impurities remain problematic.[1]

Step-by-Step De-Tarring Protocol
  • The "Pre-Plug" Treatment:

    • Dissolve crude mixture in a minimal amount of DCM (Dichloromethane) .

    • Add Activated Charcoal (10 wt%) and stir for 30 minutes at room temperature.

    • Filter through a pad of Celite. This removes the bulk of the highly polar, colored oligomers.

  • Flash Chromatography (The "Gradient" Trick):

    • Stationary Phase: Silica Gel (230-400 mesh).[1]

    • Mobile Phase: Start with 100% Hexanes (or Heptane).[1]

    • Gradient: Slowly increase to 20% EtOAc/Hexanes .[1]

    • Why?Target 1 is moderately polar.[1][2] Starting non-polar forces the non-polar tars to stick to the baseline while the product elutes.

  • Hydrazine Removal (Critical):

    • If 4-cyanophenylhydrazine remains, it will co-crystallize.[1]

    • Wash Step: Dissolve the semi-pure solid in EtOAc and wash rapidly with 0.5 M HCl .

    • Mechanistic Note: The 5-cyano group decreases the basicity of the indole nitrogen (

      
      ), preventing protonation/loss of product, while the hydrazine (
      
      
      
      ) is protonated and extracted into the aqueous layer.

Module 3: Metal Scavenging (Protocols B & C)

User Question: "I used a Pd-catalyzed cyanation. The NMR looks good, but the solid is off-color (grey/tan), and elemental analysis shows high Pd content."

Technical Insight: Nitrile groups are excellent ligands for transition metals.[1] Target 1 will coordinate with residual Pd or Cu, preventing crystallization and poisoning biological assays.[1]

Workflow: Metal Decontamination

MetalRemoval Start Crude Mixture (Metal Contaminated) Check Identify Metal Start->Check Pd Palladium (Pd) Check->Pd Pd-Catalyzed Cu Copper (Cu) Check->Cu CuCN mediated SiliaMet Add SiliaMetS® Thiol (or TMT scavenger) Pd->SiliaMet High affinity for Pd(II) Ammonia Wash w/ NH4OH:NH4Cl (9:1 buffer) Cu->Ammonia Forms soluble [Cu(NH3)4]2+ Filter Filter & Concentrate SiliaMet->Filter Ammonia->Filter Final Pure Target 1 (<10 ppm Metal) Filter->Final

Caption: Decision matrix for removing transition metal contaminants from cyanomethylindoles.

Specific Protocol for Copper (Rosenmund-von Braun):

  • Dissolve the crude residue in EtOAc .

  • Wash 3x with a solution of 10% aqueous ethylenediamine or NH₄OH/NH₄Cl (1:1) .[1]

    • Visual Cue: The aqueous layer will turn deep blue (

      
      ).[1]
      
    • Repeat until the aqueous layer is colorless.

Module 4: Crystallization (The Gold Standard)

User Question: "I have ~95% purity from the column. Which solvent system gives the best crystals for X-ray or final storage?"

Technical Insight: Indole-5-carbonitriles possess a "push-pull" electronic character (Indole NH donor + Nitrile acceptor).[1] They crystallize best in systems that balance these polarities.

Recommended Solvent Systems
Solvent SystemRatio (v/v)MethodComments
Ethanol / Water 3:1 to 1:1Hot saturation -> Slow coolBest for purity. Water acts as a powerful anti-solvent for the hydrophobic indole core.[1]
Toluene / Heptane 1:2Vapor diffusion or LayeringBest for X-ray. Produces large, prismatic needles.[1]
DCM / Hexane 1:5EvaporationGood for rapid precipitation, but may trap solvent in the lattice.

The "Oiling Out" Prevention Protocol: If your product forms an oil instead of crystals:

  • Re-dissolve in the hot solvent (e.g., Ethanol).[2]

  • Seed it: Add a tiny crystal of pure product (or scratch the glass).

  • Reheat slightly to dissolve any "false" nucleation, then cool very slowly (wrap the flask in foil/towel).

  • Do not stir. Agitation promotes rapid precipitation (powder/oil) rather than crystal growth.[1]

Module 5: FAQ & Quick Reference

Q: Can I sublime this compound? A: Yes. 3-methyl-1H-indole-5-carbonitrile is stable enough for high-vacuum sublimation (


 at 

).[1] This is excellent for removing non-volatile tars but will not remove isomeric impurities with similar vapor pressures.

Q: The NMR shows a doublet at


 1.2 ppm. What is it? 
A:  This is likely a grease impurity or, if you used the Fischer route, a trace of the hydrazone intermediate's methyl group. Recrystallize from Toluene/Heptane  to remove aliphatic impurities.

Q: Is the nitrile group stable to acid workup? A: Generally, yes. The nitrile hydrolysis to amide/acid requires heating with strong acid/base. Brief contact with cold dilute HCl during workup is safe and necessary to remove hydrazines.

References

  • Robinson, B. (1983).[1] The Fischer Indole Synthesis. Wiley-Interscience.[1] (Foundational text on mechanism and tar formation).

  • BenchChem. (2025).[1][3][4] Application Notes and Protocols for the Experimental Setup of Fischer Indole Synthesis of 3-Cyanoindole Derivatives. Link[1]

  • Organic Syntheses. Indole-3-carbonitrile. Org. Synth. 1965, 45,[1] 52. (Analogous purification protocols for cyanoindoles). Link[1]

  • Anderson, K. et al. (2014).[1][5] C7-Derivatization of C3-Alkylindoles. Journal of Organic Chemistry. (Discusses Pd-catalysis and metal removal in indole synthesis). Link[1]

  • Sigma-Aldrich. 3-Methyl-1H-indole-5-carbonitrile Product Specification. (Physicochemical property verification). Link

Sources

Optimization

Overcoming solubility issues of 3-Methyl-1H-indole-5-carbonitrile in organic solvents

Technical Support Center: Solubility Optimization for 3-Methyl-1H-indole-5-carbonitrile Technical Identification & CAS Alert User Alert: We have detected a potential discrepancy in your reference data. Target Molecule: 3...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization for 3-Methyl-1H-indole-5-carbonitrile

Technical Identification & CAS Alert

User Alert: We have detected a potential discrepancy in your reference data.

  • Target Molecule: 3-Methyl-1H-indole-5-carbonitrile[1]

  • Correct CAS Registry Number: 3613-06-7 (or 1000343-24-3 for certain salt forms).[1]

  • Note: The CAS number 153435-63-3 often appears in databases linked to 2-(Tributylstannyl)pyrimidine, an organotin reagent.[1][2][3] Please verify your container label. This guide focuses strictly on the indole carbonitrile derivative .

Solubility Profile & Solvent Selection

Scientific Rationale: 3-Methyl-1H-indole-5-carbonitrile presents a "push-pull" solubility challenge.[1] The indole core is aromatic and lipophilic (LogP ~2.0–2.5), while the nitrile (–CN) group at position 5 introduces a strong dipole moment and hydrogen bond acceptor capability.[1] The 3-methyl group adds slight lipophilicity but disrupts crystal packing less than larger alkyl chains, potentially leading to high lattice energy and difficult dissolution.[1]

Solubility Compatibility Table

Solvent ClassRepresentative SolventsSolubility RatingTechnical Notes
Polar Aprotic DMSO, DMF, DMAc Excellent (>50 mg/mL) Best for Stock Solutions. Disrupts strong intermolecular H-bonds (N-H[1]···N≡C).
Polar Protic Methanol, Ethanol Good (Hot), Moderate (Cold) Good for recrystallization.[1] Solubility drops sharply with temperature (risk of crashing out).
Chlorinated DCM, Chloroform Good Excellent for extraction/workup.[1] Solubilizes the aromatic core effectively.[1]
Ethers THF, 1,4-Dioxane Good Useful for reactions (e.g., reductions).[1] Avoid for long-term storage (peroxides).[1]
Non-Polar Hexanes, Heptane Poor / Insoluble Use as Anti-Solvent. The nitrile polarity prevents dissolution in pure hydrocarbons.[1]
Aqueous Water, PBS Insoluble Requires co-solvent (DMSO) or cyclodextrin complexation for bioassays.[1]

Troubleshooting Guide (Q&A Format)

Q1: I am trying to dissolve the compound in DCM for a reaction, but I see a fine suspension. Why won't it clear? A: While the indole core is soluble in Dichloromethane (DCM), the 5-cyano group increases polarity and crystal lattice stability.[1]

  • Root Cause: Kinetic insolubility.[1] The crystal lattice energy is resisting the solvent interaction.[1]

  • Solution: Add a "Polarity Spike."[1] Add 1–5% Methanol to your DCM.[1] The methanol acts as a hydrogen bond donor/acceptor bridge, disrupting the crystal lattice without compromising the non-polar character needed for many reactions.[1]

Q2: My compound "oils out" instead of crystallizing during purification. How do I fix this? A: Indoles with small alkyl groups (like 3-methyl) often have low melting points or form supersaturated oils easily.[1]

  • Root Cause: The solvent system is too polar or cooling is too rapid, causing the compound to phase separate as a liquid (oil) before organizing into a crystal.[1]

  • Protocol:

    • Re-dissolve the oil in a minimum amount of warm solvent (e.g., Ethanol).[1]

    • Add the anti-solvent (e.g., Water or Heptane) dropwise until slight turbidity persists.[1]

    • Critical Step: Scratch the glass side of the flask with a spatula or add a seed crystal.[1]

    • Cool very slowly (wrap the flask in foil/cotton) to room temperature, then to 4°C.

Q3: I need to use this in a cell-based assay. What is the maximum safe DMSO concentration? A:

  • Standard: Prepare a 10 mM to 50 mM stock in 100% DMSO .

  • Dilution: Dilute into media such that the final DMSO concentration is <0.5% (v/v) .

  • Warning: If the compound precipitates upon dilution into media (cloudiness), try an intermediate dilution step in PEG-400 or use 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) as a carrier.[1]

Experimental Protocols

Protocol A: Preparation of High-Concentration Stock (50 mM)

Use this for storage or biological assays.[1]

  • Weighing: Weigh 7.8 mg of 3-Methyl-1H-indole-5-carbonitrile (MW ≈ 156.18 g/mol ).

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Dimethyl sulfoxide).

    • Note: Use a glass vial; avoid polystyrene which can be etched by DMSO.[1]

  • Dissolution: Vortex vigorously for 30 seconds.

    • If solid remains:[1] Sonicate in a water bath at 35–40°C for 5 minutes.

  • Storage: Aliquot into amber glass vials and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol B: Recrystallization (Purification)

Use this if your compound is >90% pure but colored or contains minor impurities.[1]

  • Solvent Choice: Ethanol/Water system.[1]

  • Dissolution: Suspend crude solid in Ethanol (10 mL per gram). Heat to reflux (approx. 78°C) until fully dissolved.[1]

  • Filtration: If insoluble particles remain (dust/inorganic salts), filter hot through a pre-warmed glass frit or cotton plug.[1]

  • Crystallization: Remove from heat. Add hot Water dropwise until the solution turns slightly cloudy. Add one drop of Ethanol to clear it.[1]

  • Cooling: Allow to cool to room temperature undisturbed (2–3 hours), then place in an ice bath for 1 hour.

  • Collection: Filter the off-white needles/crystals and wash with cold 20% Ethanol/Water.[1] Dry under vacuum.

Visual Workflows

Figure 1: Solvent Selection Decision Tree

Caption: Logical workflow for selecting the optimal solvent based on experimental intent.

SolventSelection Start Start: Define Goal Goal What is the Application? Start->Goal BioAssay Biological Assay Goal->BioAssay Reaction Chemical Synthesis Goal->Reaction Purification Purification/Workup Goal->Purification DMSO Use DMSO or DMF (Stock 10-50mM) BioAssay->DMSO High Sol. Required DCM Use DCM or THF (Add 1% MeOH if cloudy) Reaction->DCM Inert Sol. Required Recryst Recrystallization: Ethanol/Water or Toluene/Heptane Purification->Recryst Phase Separation

Figure 2: Troubleshooting "Oiling Out"

Caption: Step-by-step remediation when the compound separates as a liquid oil.

OilingOut Issue Problem: Compound Oils Out Step1 Re-heat to Dissolve (Clear Solution) Issue->Step1 Step2 Add Seed Crystal or Scratch Glass Step1->Step2 Step3 Slow Cool (Insulate Flask) Step2->Step3 Result Crystalline Solid Step3->Result

References

  • PubChem. Indole-5-carbonitrile Compound Summary. National Library of Medicine. Available at: [Link]

  • NIST Chemistry WebBook. 3-Methylindole Thermochemical Data. National Institute of Standards and Technology. Available at: [Link]

Sources

Troubleshooting

Troubleshooting nitrile reduction side reactions in indole derivatives

Topic: Troubleshooting Side Reactions in Indole Derivative Synthesis Status: Active | Version: 2.4 | Audience: Medicinal Chemistry & Process Development Introduction: The Indole Challenge Reducing a nitrile group ( ) to...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions in Indole Derivative Synthesis

Status: Active | Version: 2.4 | Audience: Medicinal Chemistry & Process Development

Introduction: The Indole Challenge

Reducing a nitrile group (


) to a primary amine (

) on an indole scaffold is deceptively difficult. Unlike simple aliphatic nitriles, the indole ring introduces two critical complications: the acidity of the N-H proton (

) and the electron-rich nature of the C2-C3 double bond.

This guide addresses the three most common failure modes: Dimerization (Secondary Amine Formation) , Indole Polymerization/Insolubility , and Over-reduction (Indoline formation) .

Module 1: The Dimerization Trap (Secondary Amine Formation)

Symptom: LC-MS shows a major peak at


. You isolated a secondary amine instead of the desired primary amine.

The Mechanism: This is the most prevalent side reaction in nitrile reduction. It occurs when the fully reduced primary amine product acts as a nucleophile, attacking the intermediate imine species. This forms a secondary imine, which is then reduced to a secondary amine (dimer).

Dimerization Nitrile Indole-CN (Nitrile) Imine Indole-CH=NH (Intermediate Imine) Nitrile->Imine Reduction (2H) PrimaryAmine Indole-CH2-NH2 (Primary Amine) Imine->PrimaryAmine Reduction (2H) Aminal Aminal Intermediate Imine->Aminal PrimaryAmine->Aminal Attacks Imine SecImine Secondary Imine (Indole-CH=N-CH2-Indole) Aminal->SecImine - NH3 Ammonia NH3 (Byproduct) Aminal->Ammonia SecAmine Secondary Amine (Dimer Side Product) SecImine->SecAmine Reduction

Figure 1: The mechanism of secondary amine formation during nitrile reduction.[1]

Corrective Actions:

  • The Ammonia Scavenger (Catalytic Hydrogenation): If using Raney Nickel or Pd/C, you must dope the solvent (usually MeOH or EtOH) with ammonia (

    
    ) or use ammonium hydroxide. The excess ammonia shifts the equilibrium away from the secondary imine and suppresses the attack of the primary amine [1].
    
  • The "Magic Mix" (

    
    ):  Switch to Sodium Borohydride and Cobalt(II) Chloride. This method complexes the amine as it forms, preventing it from attacking the imine intermediate [2].
    
Module 2: The "Brick Dust" Phenomenon (Solubility & N-H Acidity)

Symptom: Using Lithium Aluminum Hydride (LAH), the reaction mixture turns into a thick, insoluble sludge (often grey or brick-red) that coats the flask. Yield is low; workup is a nightmare.

The Cause: The indole N-H is acidic. LAH is a strong base.

  • LAH deprotonates the indole nitrogen first (

    
     gas evolution).
    
  • This forms an insoluble Lithium-Indole salt.

  • The heterogeneous "brick dust" prevents the hydride from accessing the nitrile group effectively.

Corrective Actions:

  • Switch Solvent: Replace Diethyl Ether (

    
    ) with Tetrahydrofuran (THF). The higher boiling point and better solvation power of THF often keep the lithium salts in solution [3].
    
  • Reverse Addition: Add the indole solution slowly to a refluxing solution of LAH. This ensures the reducing agent is always in excess, pushing the reduction forward before precipitation occludes the active sites.

  • Lewis Acid Additive: Add

    
     to the LAH (forming Alane, 
    
    
    
    ). Alane is less basic than LAH but a potent electrophile, reducing the nitrile without aggressively deprotonating the indole [4].
Module 3: Over-Reduction (Indoline Formation)

Symptom: NMR shows loss of the aromatic protons at C2/C3. You have reduced the indole to an indoline (dihydroindole).

The Cause: Indoles are electron-rich aromatics. Under high-pressure hydrogenation (especially with Platinum or Rhodium catalysts) or harsh acidic reductions, the heterocyclic ring is susceptible to saturation.

Corrective Actions:

  • Avoid

    
     (Adams Catalyst):  Platinum is notorious for ring hydrogenation.
    
  • Poison the Catalyst: If using Pd/C, ensure it is not "too" active. Sometimes adding a small amount of quinoline can poison the catalyst enough to stop ring reduction.

  • Use Chemical Reduction: The

    
     method is chemically selective for the nitrile and will not touch the indole double bond under standard conditions [2].
    
Recommended Protocol: The "Magic Mix" ( )

This is the gold-standard troubleshooting protocol for indole nitriles when LAH or Catalytic Hydrogenation fails. It operates at room temperature and avoids dimerization.

Reagents:

  • Indole Nitrile (1.0 equiv)

  • 
     (2.0 equiv)
    
  • 
     (10.0 equiv) — Note: Excess is required due to catalytic decomposition.
    
  • Methanol (Solvent)[2]

Step-by-Step:

  • Dissolve: Dissolve the Indole Nitrile and Cobalt(II) Chloride hexahydrate in Methanol. The solution will be deep purple/pink.

  • Cool: Place the flask in an ice bath (

    
    ). The reaction is exothermic.
    
  • Portion-wise Addition: Add

    
     powder in small portions.
    
    • Observation: The solution will turn black immediately (formation of Cobalt Boride species, the active catalyst) and evolve hydrogen gas vigorously.

  • Reaction: Allow to warm to room temperature. Stir for 1–3 hours.

  • Quench: Carefully add dilute HCl (1N) until pH < 2. This destroys residual borohydride and dissolves the cobalt boride sludge.

  • Workup: Basify with conc.

    
     (to liberate the free amine), extract with DCM or EtOAc.
    

Why this works: The Cobalt Boride species coordinates to the nitrile, facilitating hydride transfer, while the cobalt also complexes the resulting amine, preventing the dimerization side reaction described in Module 1 [2].

Comparison of Methods
MethodSelectivityRisk of DimerizationRisk of Ring ReductionBest For
LAH / THF HighMediumLowSimple indoles, N-protected indoles

/ Raney Ni
MediumHigh (unless

added)
MediumLarge scale (if safety permits)

/

Excellent Very Low Very Low Complex, sensitive substrates

HighLowLowElectron-deficient indoles
References
  • Catalytic Hydrogenation of Nitriles: Rylander, P. N. Hydrogenation Methods. Academic Press, 1985.

  • Cobalt Chloride/Borohydride Reduction: Satoh, T., et al. "Reduction of organic compounds with sodium borohydride-transition metal salt systems." Chemical and Pharmaceutical Bulletin, 1971.

  • LAH Solvent Effects: Brown, W. G. "Reductions by Lithium Aluminum Hydride." Organic Reactions, 1951.

  • Alane Reduction: Yoon, N. M., & Brown, H. C. "Selective reductions. XII. The reaction of aluminum chloride with lithium aluminum hydride in diethyl ether." Journal of the American Chemical Society, 1968.

Sources

Optimization

Recrystallization solvents for high-purity 3-Methyl-1H-indole-5-carbonitrile

Technical Support Guide: Recrystallization of 3-Methyl-1H-indole-5-carbonitrile Executive Summary & Solvent Strategy The Challenge: 3-Methyl-1H-indole-5-carbonitrile presents a specific purification challenge due to its...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Recrystallization of 3-Methyl-1H-indole-5-carbonitrile

Executive Summary & Solvent Strategy

The Challenge: 3-Methyl-1H-indole-5-carbonitrile presents a specific purification challenge due to its dual nature: the indole core is electron-rich and prone to oxidation (coloration), while the nitrile group at position 5 adds significant polarity and hydrogen-bond acceptance capability.[1]

The Solution: For high-purity (>99%) applications, we recommend a Binary Solvent System over single solvents.[1] While single solvents (like Toluene) are convenient, they often fail to reject polar oligomeric impurities common in Fischer indole synthesis.[1]

Recommended Solvent Systems
System ClassSolvent Pair (Solvent / Anti-solvent)Ratio (v/v)Purity PotentialYield PotentialPrimary Use Case
Primary (Polar) Ethanol / Water 4:1 to 2:1HighModerateRemoval of non-polar tars and inorganic salts.[1]
Secondary (Non-Polar) Ethyl Acetate / n-Heptane 1:3 to 1:5ModerateHighBulk crystallization; removal of polar baseline impurities.[1]
Alternative Toluene (Single Solvent)N/AModerateHighScale-up batches; effective for removing unreacted hydrazines.[1]

Technical Protocols

Protocol A: The "Ethanol/Water" Polarity Shift (Recommended)

Best for removing colored oxidation products and achieving pharmaceutical-grade purity.[1]

  • Dissolution: Suspend the crude solid in Ethanol (95% or absolute) at a ratio of 5 mL per gram of solid.

  • Heating: Heat to reflux (approx. 78°C). If the solid does not dissolve completely, add Ethanol in 1 mL increments until a clear solution is obtained.[1]

    • Critical Step: If the solution is dark brown/red, add Activated Carbon (5 wt%) and reflux for 15 minutes. Filter hot through a Celite pad to remove carbon.[1]

  • Nucleation: Remove from heat. While the solution is still hot (~60°C), add warm Water (50°C) dropwise until a faint, persistent turbidity (cloudiness) appears.

  • Re-solubilization: Add just enough hot Ethanol (approx. 0.5 - 1 mL) to clear the turbidity.[1]

  • Crystallization: Allow the flask to cool slowly to room temperature on a cork ring (insulation prevents thermal shock). Once at RT, transfer to a fridge (4°C) for 4–12 hours.

  • Harvest: Filter the off-white needles/prisms and wash with a cold 1:1 Ethanol/Water mixture.

Protocol B: The "EtOAc/Heptane" Displacement

Best for maximizing yield when the starting material is relatively clean.[1]

  • Dissolve crude material in minimal boiling Ethyl Acetate .[1]

  • Remove from heat source.[1] Slowly add n-Heptane down the condenser or side of the flask until the solution becomes slightly milky.

  • Re-heat briefly to clarify.[1]

  • Cool to Room Temperature with stirring. Note: Stirring is crucial here to prevent the formation of an oil.[1]

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a gum) instead of crystallizing. How do I fix this? A: Oiling out occurs when the compound's melting point is depressed below the solvent's boiling point due to impurities, or when the anti-solvent is added too quickly (Liquid-Liquid Phase Separation).[1]

  • Immediate Fix: Re-heat the mixture until the oil dissolves. Add a "seed crystal" of pure product (if available) or scratch the glass wall with a glass rod to induce nucleation at a higher temperature.[1]

  • Process Adjustment: Increase the volume of the good solvent (e.g., Ethanol) slightly. Oiling out often means the solution is too supersaturated.[1]

Q2: The crystals are retaining a pink/brown color. Is this an impurity? A: Yes, indoles are notoriously sensitive to air oxidation, forming colored oligomers.[1]

  • Solution: You must use Activated Carbon (Protocol A, Step 2).[1] If carbon fails, perform a rapid filtration through a short plug of Silica Gel using 10% EtOAc/DCM before attempting recrystallization again.[1]

Q3: Can I use Methanol instead of Ethanol? A: Yes, but Methanol is more polar.[1] You may need a higher ratio of water to force precipitation, which increases the risk of co-precipitating inorganic salts.[1] Ethanol is generally preferred for Indole-carbonitriles due to better thermal coefficients.[1]

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision process for selecting the correct purification route based on your crude material's behavior.

RecrystallizationLogic Start Start: Crude 3-Methyl-1H-indole-5-carbonitrile CheckSolubility Test Solubility in Hot Ethanol Start->CheckSolubility Dissolves Dissolves Completely? CheckSolubility->Dissolves ColorCheck Check Solution Color Dissolves->ColorCheck Yes TryToluene Switch System: Try Hot Toluene Dissolves->TryToluene No (Insoluble) CarbonTreat Add Activated Carbon Filter Hot (Celite) ColorCheck->CarbonTreat Dark/Red AddWater Add Warm Water (Anti-Solvent) until Turbid ColorCheck->AddWater Pale Yellow/Clear CarbonTreat->AddWater Cooling Slow Cool to RT Then 4°C AddWater->Cooling TryToluene->Cooling Dissolves

Figure 1: Decision Matrix for Solvent Selection and Impurity Removal.

References

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (General principles of recrystallization and solvent selection for aromatics).

  • Organic Syntheses. (1961).[1] Indole-3-carbonitrile.[1][] Org. Synth. 1961, 41,[1] 53. (Analogous purification data for cyano-indoles using Acetone/Hexane). [1]

  • Technical Disclosure Commons. (2025). Process for the preparation of 1H-indole-5-carbonitrile. (Defensive Publication Series, analogous synthesis and toluene usage).[1] [1][3]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10878864, 3-Methyl-1H-indole-5-carbonitrile. (Physical property verification). [1]

Sources

Troubleshooting

Optimizing reaction temperature for 3-Methyl-1H-indole-5-carbonitrile alkylation

The following guide is structured as a Technical Support Center resource. It is designed to be a "living document" for researchers troubleshooting the alkylation of 3-Methyl-1H-indole-5-carbonitrile .

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Center resource. It is designed to be a "living document" for researchers troubleshooting the alkylation of 3-Methyl-1H-indole-5-carbonitrile .

Topic: Reaction Temperature Optimization for 3-Methyl-1H-indole-5-carbonitrile Ticket ID: IND-CN-5-OPT Status: Active Guide Applicable For: Process Chemistry, Medicinal Chemistry, Scale-up

🔬 Core Directive: The Thermodynamic Conflict

Executive Summary: The alkylation of 3-Methyl-1H-indole-5-carbonitrile presents a specific "push-pull" conflict that renders standard indole protocols inefficient.

  • The "Pull" (Electronic): The C5-cyano group is a strong electron-withdrawing group (EWG). It lowers the

    
     of the N-H proton (making deprotonation easier) but significantly destabilizes the transition state for 
    
    
    
    attack (making the nucleophile "sluggish").
  • The "Push" (Steric): The C3-methyl group blocks the standard competing C3-alkylation site, which simplifies regioselectivity but forces steric crowding near the nitrogen, further retarding the reaction rate.

The Temperature Dilemma:

  • Too Low (< 20°C): Reaction stalls due to the deactivated nucleophile.

  • Too High (> 60°C): Risks nitrile hydrolysis (to amide) and C2-alkylation (thermodynamic product).

🛠 Troubleshooting Modules (Q&A)

Module 1: Reaction Rate & Conversion

Q: My reaction stalls at 50% conversion even after 24h at room temperature. Should I just reflux it?

A: Avoid immediate reflux.[1] The stalling is likely kinetic, not thermodynamic. Because the 5-CN group pulls electron density from the nitrogen, the resulting anion is stable and less reactive. Refluxing (


C) often degrades the nitrile before the alkylation completes.

Recommended Protocol:

  • Solvent Switch: Move from THF to a dipolar aprotic solvent like DMF or NMP . These solvate the cation (e.g.,

    
    ), leaving the indole anion "naked" and more reactive without requiring excessive heat.
    
  • Stepwise Heating: Implement a "ramp" strategy.

    • Initiation: 0°C for deprotonation (exothermic).

    • Reaction: Ambient (20-25°C) for 4 hours.

    • Push: If stalled, increase to 40-45°C . Do not exceed 60°C unless using a sealed anhydrous system.

Module 2: Regioselectivity (N1 vs. C2)

Q: I am seeing a persistent impurity (~10-15%) that isn't starting material. Is this C-alkylation?

A: Yes, likely C2-alkylation. While the C3 position is blocked by the methyl group, the C2 position becomes the secondary nucleophilic site.

  • Kinetic Control (Low Temp): Favors N1-alkylation (harder nucleophile attack).

  • Thermodynamic Control (High Temp): Increases the Boltzmann distribution of molecules with enough energy to overcome the higher activation barrier for C2-alkylation .

Diagnostic Table: Solvent & Temp Effects on Regioselectivity

SolventBaseTempN1 : C2 RatioRisk Factor
DMF

25°C> 95 : 5Optimal balance.
THF NaH60°C~ 80 : 20High C2 risk due to tight ion pairing.
Acetone

Reflux~ 85 : 15Slow rate; requires high heat (risk).
DMSO KOH25°C> 90 : 10High rate, but risk of hydrolysis (wet DMSO).
Module 3: Functional Group Integrity

Q: The IR shows a new peak at 1680 cm⁻¹. Did I hydrolyze the nitrile?

A: Yes, this is the Amide I band. Nitriles are susceptible to base-catalyzed hydrolysis, especially in the presence of trace water and heat. The mechanism proceeds via the attack of hydroxide on the nitrile carbon.[2]

Prevention Strategy:

  • Water Scavenging: Use flame-dried glassware and anhydrous solvents (Karl Fischer < 50 ppm).

  • Base Choice: Switch from Hydroxide bases (KOH, NaOH) to Carbonate bases (

    
    ) or Alkoxides (
    
    
    
    ).
    • Note: Although

      
       generates trace hydroxide in wet solvents, in dry DMF it acts as a "shuttle" base without nucleophilic attack on the CN group.
      

📊 Visualizing the Optimization Logic

Diagram 1: Temperature Decision Tree

This flowchart guides you through the temperature optimization process based on real-time observations (TLC/LCMS).

TemperatureOptimization Start Start: Indole + Electrophile Solvent: Dry DMF Step1 Step 1: Deprotonation (0°C, 30 mins) Start->Step1 Check1 Check: Is Anion Formed? (Color change/TLC) Step1->Check1 Check1->Start No (Change Base) Step2 Step 2: Alkylation Phase (25°C, 4-6 hours) Check1->Step2 Yes Check2 Check: Conversion > 80%? Step2->Check2 Step3 Step 3: Thermal Push (45°C, 2-4 hours) Check2->Step3 No (Stalled) Success Isolate Product (N-Alkylated) Check2->Success Yes Step3->Success Complete Failure Troubleshoot: Check Electrophile Stability Step3->Failure Stalled/Decomp

Caption: Decision logic for temperature escalation. Note the "Thermal Push" is a last resort, not a starting point.

Diagram 2: Competing Reaction Pathways

Understanding the mechanistic divergence is critical for controlling impurities.

ReactionPathways Indole 3-Me-5-CN-Indole Anion Indolyl Anion (Nu-) Indole->Anion Base (NaH/Cs2CO3) Hydrolysis Nitrile Hydrolysis (Amide Formation) Indole->Hydrolysis H2O + OH- + Heat N_Alk N1-Alkylation (Kinetic Product) Target Anion->N_Alk Low T (25°C) Polar Aprotic C_Alk C2-Alkylation (Thermodynamic) Impurity Anion->C_Alk High T (>60°C) Steric Bulk Anion->Hydrolysis Trace H2O

Caption: Mechanistic divergence. High temperature promotes both C2-alkylation and Nitrile hydrolysis.

📝 Optimized Experimental Protocol

Objective: Synthesize N-alkylated 3-methyl-1H-indole-5-carbonitrile with >90% regioselectivity.

Reagents:

  • Substrate: 3-Methyl-1H-indole-5-carbonitrile (1.0 equiv)

  • Electrophile: Alkyl Halide (1.2 equiv)

  • Base: Cesium Carbonate (

    
    ) (2.0 equiv) [Preferred over NaH for milder handling]
    
  • Solvent: Anhydrous DMF (0.1 M concentration)

Procedure:

  • Setup: Flame-dry a round-bottom flask and cool under Argon.

  • Dissolution: Add Indole substrate and

    
     to the flask. Add Anhydrous DMF. Stir at 25°C  for 30 minutes. Note: The solution typically turns yellow/orange, indicating deprotonation.
    
  • Addition: Add the Alkyl Halide dropwise at 25°C .

  • Monitoring: Stir at 25°C for 4 hours. Pull an aliquot for TLC/LCMS.

    • Scenario A (Conversion >80%): Continue at 25°C until complete.

    • Scenario B (Conversion <50%): Increase temperature to 45°C . Do not exceed 50°C.

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), dry over

    
    , and concentrate.
    

📚 References

  • Regioselectivity in Indole Alkylation:

    • Title: Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs.

    • Source: NIH / PMC.

    • Relevance: Discusses temperature effects (4°C vs RT) on N- vs C-alkylation ratios.

    • URL:[Link]

  • Nitrile Hydrolysis Mechanisms:

    • Title: Hydrolysis of Nitriles - Organic Chemistry Tutor.[1]

    • Source: Organic Chemistry Tutor.[1]

    • Relevance: Details the base-catalyzed mechanism converting nitriles to amides under heating.

    • URL:[Link]

  • Acidity of Indoles in DMSO:

    • Title: Equilibrium pKa Table (DMSO Solvent).[3]

    • Source: University of Wisconsin-Madison (Bordwell Data).

    • Relevance: Establishes the baseline acidity of indoles and the effect of EWGs on anion stability.

    • URL:[Link]

  • C2-Alkylation Risks:

    • Title: 2-Alkylation of 3-Alkylindoles With Unactivated Alkenes.

    • Source: Frontiers in Chemistry.

    • Relevance: Demonstrates that while C3 is blocked, C2 is the active site for side reactions under thermodynamic conditions.

    • URL:[Link]

Sources

Optimization

Technical Support Center: Strategies for Removing Metal Catalyst Impurities from 3-Methyl-1H-indole-5-carbonitrile

Answering the user's request to create a technical support center with troubleshooting guides and FAQs for removing metal catalyst impurities from 3-Methyl-1H-indole-5-carbonitrile for an audience of researchers, scienti...

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request to create a technical support center with troubleshooting guides and FAQs for removing metal catalyst impurities from 3-Methyl-1H-indole-5-carbonitrile for an audience of researchers, scientists, and drug development professionals.

As a Senior Application Scientist, this guide provides in-depth technical support for the critical final step in the synthesis of 3-Methyl-1H-indole-5-carbonitrile: the removal of residual metal catalysts. Achieving ultra-low levels of metals like palladium is not just a matter of purity, but a necessity for regulatory compliance and the integrity of downstream biological assays. This document is structured to help you diagnose issues, select the appropriate purification strategy, and execute reliable protocols.

Part 1: Frequently Asked Questions (FAQs) - Foundational Knowledge

This section addresses the most common initial questions researchers face when tackling metal contamination.

Q1: Why is it critical to remove residual palladium from my 3-Methyl-1H-indole-5-carbonitrile product?

A1: There are three primary drivers for meticulous metal removal:

  • Regulatory Compliance: For active pharmaceutical ingredients (APIs) and their intermediates, regulatory bodies like the International Council for Harmonisation (ICH) impose strict limits on elemental impurities. For palladium, the permitted daily exposure (PDE) for oral administration is 100 µ g/day , which typically translates to a concentration limit of 10 parts-per-million (ppm) in the final API.[1][2]

  • Catalytic Interference: Residual metal catalysts from one synthetic step can interfere with or poison catalysts used in subsequent reactions, leading to failed or low-yielding transformations.

  • Assay Interference: Trace levels of palladium can produce false positives or negatives in high-throughput screening (HTS) and other biological assays, compromising the reliability of your research data.[3][4]

Q2: What are the primary methods for removing palladium, and how do they work?

A2: There are four principal techniques, each with a distinct mechanism:

  • Metal Scavenging: This involves using solid supports, typically silica or polymer-based, that are functionalized with ligands (e.g., thiol, thiourea, triaminotriazine) that have a very high affinity for palladium.[5][6] The scavenger chelates the soluble metal, and the resulting complex is easily removed by simple filtration.[1][7][8]

  • Activated Carbon Treatment: Activated carbon possesses a high surface area and can adsorb palladium species.[9][10] It is a cost-effective but often less selective method, which can sometimes lead to loss of the desired product through non-specific adsorption.[1][11]

  • Chromatography: Standard silica gel column chromatography can reduce palladium levels, but its effectiveness varies and it often fails to bring contamination down to the low-ppm levels required for APIs on its own.[3][4] It is best used as a general purification step rather than a targeted metal removal strategy.

  • Crystallization: As a purification method, crystallization is highly effective at excluding impurities, including metal complexes, from the crystal lattice of the desired compound.[12][] Optimizing the solvent system and cooling profile is critical for success.[14][15]

Q3: The nitrogen on my indole ring seems to be making palladium removal difficult. Is this expected?

A3: Yes, this is a known challenge. The nitrogen atom in the indole ring can act as a ligand, coordinating with the palladium catalyst.[1] This chelation can make the metal more soluble and "mask" it from less effective scavengers, leading to incomplete removal. This phenomenon often necessitates the use of scavengers with a higher binding affinity for palladium than the product itself.[1]

Q4: How do I choose the best palladium removal method for my specific situation?

A4: The optimal method depends on the scale of your reaction, the required purity level, and the nature of the palladium species present. The following workflow provides a logical decision-making process.

start Initial Crude Product (Post-Reaction Workup) icp_check Quantify Pd Level (ICP-MS) start->icp_check level Pd > 100 ppm? icp_check->level scavenger Use High-Affinity Metal Scavenger level->scavenger Yes level2 Pd < 100 ppm but > 10 ppm? level->level2 No product_loss Significant Product Loss? scavenger->product_loss carbon Consider Activated Carbon (Cost-Effective, Risk of Yield Loss) carbon->product_loss level2->carbon Or crystallization Optimize Crystallization level2->crystallization Yes final_icp Final ICP-MS Analysis (<10 ppm Pd) crystallization->final_icp product_loss->final_icp No troubleshoot Go to Troubleshooting Guide: - Reduce Adsorbent Amount - Screen Scavengers product_loss->troubleshoot Yes cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis dissolve 1. Dissolve Crude Product in Solvent (e.g., THF) add_scavenger 2. Add Scavenger (5-10 equiv vs. Pd) dissolve->add_scavenger stir 3. Stir Mixture (2-24h, RT to 50°C) add_scavenger->stir filter 4. Filter to Remove Scavenger-Pd Complex stir->filter wash 5. Wash Filter Cake with Fresh Solvent filter->wash concentrate 6. Concentrate Filtrate wash->concentrate analyze 7. Analyze Purity (ICP-MS) & Yield concentrate->analyze

Caption: Experimental workflow for batch scavenging.

Protocol 2: Palladium Removal using Activated Carbon
  • Dissolution: Dissolve the crude 3-Methyl-1H-indole-5-carbonitrile in an appropriate solvent.

  • Carbon Addition: Add powdered activated carbon (typically 5-10% w/w relative to the crude product) to the solution.

  • Stirring: Stir the suspension vigorously at room temperature for 1-12 hours.

  • Filtration: Filter the mixture through a pad of Celite® to ensure all fine carbon particles are removed. The filtrate should be colorless.

  • Washing: Wash the carbon/Celite cake thoroughly with fresh solvent.

  • Concentration and Analysis: Combine the filtrate and washings, concentrate under reduced pressure, and analyze for residual palladium and product recovery.

Part 4: Data Summary & Scavenger Selection

Making an informed decision requires comparing the available options.

Table 1: Comparison of Common Palladium Removal Techniques

TechniqueProsConsTypical EfficiencyBest For
Metal Scavengers High selectivity, high product recovery, simple filtration removal. [11][16]Higher cost than carbon.Can reduce Pd to <5 ppm. [5][6]Achieving very low Pd levels for APIs; when product loss is a concern.
Activated Carbon Low cost, widely available. [1]Non-selective, can lead to significant product loss, may require large volumes. [1][11]Variable; may not reach <10 ppm reliably.Early-stage purification, cost-sensitive processes where some product loss is acceptable.
Crystallization Excellent for overall purity, can remove multiple impurities at once, scalable. [12]Requires significant method development, dependent on compound's properties.Can reduce Pd to <1 ppm if optimized. [17]Late-stage purification and API manufacturing; when a specific polymorph is desired.
Chromatography Good for general purification.Often insufficient for trace metal removal alone, solvent intensive. [4]Highly variable, often leaves >50 ppm Pd. [3]General purification of crude mixtures, not as a dedicated metal removal step.

Table 2: Scavenger Selection Guide for Palladium Species

Functional GroupTarget Palladium SpeciesCommentsExample Products
Thiol (-SH) Pd(II), Pd(0)Versatile, robust, and effective for a wide range of metals. Good first choice for screening. [18]SiliaMetS® Thiol, Biotage® Si-Thiol
Thiourea Pd(II)Strong affinity for Pd(II), often shows high efficiency. [19]SiliaMetS® Thiourea
Triaminotriazine (DMT) Pd(II), Pd(0)Very high affinity for Palladium, excellent for difficult-to-remove cases and for scavenging from nitrogen-containing compounds. [1][20]SiliaMetS® DMT, Biotage® MP-TMT
Amine (e.g., Trisamine) Pd(II)Effective for scavenging Pd(II) from acidic streams.SiliaMetS® Trisamine

References

  • On the Roles of Solid-Bound Ligand Scavengers in the Removal of Palladium Residues... ResearchGate. [Link]

  • Metal Scavengers in Process Chemistry An Investigative Study. Biotage. [Link]

  • Metal Scavenger Guide. Sopachem (distributor for Biotage). [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. [Link]

  • Surface functionalized silica as a toolkit for studying aqueous phase palladium adsorption and mineralization on thiol moiety in... Purdue e-Pubs. [Link]

  • Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. PharmTech. [Link]

  • Surface functionalized silica as a toolkit for studying aqueous phase palladium adsorption and mineralization on thiol moiety in the absence of external reducing agents. PubMed. [Link]

  • Highly selective recovery of palladium by a new silica-based adsorbent functionalized with macrocyclic ligand. ResearchGate. [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. ACS Publications. [Link]

  • Crystallization Method Development and Optimization. Triclinic Labs. [Link]

  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. ResearchGate. [Link]

  • Solutions for scavenging of metal and organic impurities. Chemie Brunschwig. [Link]

  • How to Remove Palladium in three easy steps. Biotage. [Link]

  • Determination of Palladium II in 5% Pd/BaSO4 by ICP-MS with Microwave Digestion, and UV-VIS Spectrophotometer. Scientific Research Publishing. [Link]

  • Metal Scavengers Selection Guide. Supra Sciences. [Link]

  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. ACS Publications. [Link]

  • Metal Scavenger User Guide. Biotage. [Link]

  • Process development of API crystallization: a model-driven approach. Technobis. [Link]

  • Guideline for advanced API removal. Kompetenzzentrum Wasser Berlin. [Link]

  • Extraction of active pharmaceutical ingredients from simulated spent activated carbonaceous adsorbents. PMC. [Link]

  • How can i remove palladium Pd catalyst easily? ResearchGate. [Link]

  • Activated Carbon for Pharmaceutical Industry. Boao Carbon. [Link]

  • ICP-MS analyses of residual palladium in products 4 and 11. ResearchGate. [Link]

  • API Crystallization Application Note. Crystal Pharmatech. [Link]

  • Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. Beilstein Journals. [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. Semantic Scholar. [Link]

  • Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization. Thieme. [Link]

  • Crystallization Strategies for API Development and Scale Up. YouTube. [Link]

  • Metal Scavenger Presentation. Uni-Onward. [Link]

  • Metal-free C–H Borylation and Hydroboration of Indoles. PMC. [Link]

  • Activated Carbon for API: Specialized Solutions for Pharmaceutical Purification. Qizhong Carbon. [Link]

  • Nickel-catalyzed C–H alkylation of indoles with unactivated alkyl chlorides... Royal Society of Chemistry. [Link]

  • Preparation and Modification of Activated Carbon for the Removal of Pharmaceutical Compounds... MDPI. [Link]

  • Silica Gel Column Chromatography. YouTube. [Link]

  • Scientists crack indole's toughest bond with copper, unlocking new medicines. ScienceDaily. [Link]

Sources

Troubleshooting

Technical Support Center: Controlling Regioselectivity in 3-Methyl-1H-indole-5-carbonitrile Reactions

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for reactions involving 3-methyl-1H-indole-5-carbonitrile. This guide is designed to provide in-depth troubleshootin...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for reactions involving 3-methyl-1H-indole-5-carbonitrile. This guide is designed to provide in-depth troubleshooting advice and practical solutions for controlling regioselectivity in your experiments. As Senior Application Scientists, we understand the nuances of indole chemistry and have structured this resource to address the specific challenges you may encounter.

I. Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the reactivity of 3-methyl-1H-indole-5-carbonitrile.

Q1: What are the most reactive sites on the 3-methyl-1H-indole-5-carbonitrile ring for electrophilic substitution?

The indole nucleus is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. The inherent reactivity of the indole ring generally favors substitution at the C3 position.[1] However, with the C3 position blocked by a methyl group in 3-methyl-1H-indole-5-carbonitrile, the next most favorable position for electrophilic attack is typically the C2 position. The benzene portion of the indole is less reactive than the pyrrole ring.

Q2: How do the methyl and carbonitrile substituents influence regioselectivity?

The substituents at the C3 and C5 positions play a crucial role in directing incoming reagents:

  • 3-Methyl Group (-CH3): This is an electron-donating group (EDG) through an inductive effect.[2][3] It activates the indole ring, making it more nucleophilic.

  • 5-Carbonitrile Group (-CN): This is a strong electron-withdrawing group (EWG) through both inductive and resonance effects.[4] It deactivates the benzene part of the indole ring towards electrophilic substitution and directs incoming electrophiles to the meta position (C4 and C6).

The interplay of these two groups creates a complex reactivity profile. The activating effect of the methyl group on the pyrrole ring generally makes C2 the most probable site for many electrophilic reactions.

Q3: I am observing a mixture of products. What are the likely side reactions?

Product mixtures often arise from competing reactions at different positions. For 3-methyl-1H-indole-5-carbonitrile, you might encounter substitution at:

  • C2 Position: Often the major product in electrophilic substitutions due to the activating effect of the C3-methyl group.

  • C4, C6, and C7 Positions: Substitution on the benzene ring can occur, although it is generally less favored. The directing effects of the carbonitrile and the indole nitrogen will influence the distribution of these isomers.

  • N-Functionalization: The indole nitrogen can also react, particularly with alkylating agents or under basic conditions.[5]

The specific distribution of products will be highly dependent on the reaction conditions.

Q4: Can I achieve substitution at the less reactive positions of the benzene ring (C4, C6, C7)?

Yes, this is achievable through several strategies:

  • Directed C-H Functionalization: Employing a directing group on the indole nitrogen can facilitate metal-catalyzed reactions at specific C-H bonds of the benzene ring.[6]

  • Halogenation followed by Cross-Coupling: Introducing a halogen at a specific position allows for subsequent functionalization via reactions like Suzuki, Heck, or Sonogashira cross-couplings.[7][8][9][10]

  • Careful Choice of Reaction Conditions: In some cases, adjusting the solvent, temperature, or catalyst can alter the regiochemical outcome.

II. Troubleshooting Guides

This section provides detailed troubleshooting for common regioselectivity issues in specific reaction types.

Guide 1: Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration, Friedel-Crafts)

Common Problem: Poor regioselectivity with a mixture of C2, C4, and C6 substituted products.

Underlying Cause: The activating effect of the 3-methyl group strongly favors C2 substitution, but the deactivating 5-carbonitrile group can lead to competing reactions on the benzene ring, particularly under harsh conditions.

Troubleshooting Workflow:

start Start: Mixture of C2, C4, C6 Products cond1 Are you using a strong Lewis acid? start->cond1 step1a Decrease Lewis acid concentration or switch to a milder one (e.g., ZnCl2 instead of AlCl3). cond1->step1a Yes step1b Proceed to next step. cond1->step1b No cond2 Is the reaction temperature high? step1a->cond2 step1b->cond2 cond3 Is the solvent highly polar? step1b->cond3 cond2->step1b No step2a Lower the reaction temperature to favor the kinetically controlled product (usually C2). cond2->step2a Yes step2a->cond3 step2b Proceed to next step. step3a Switch to a less polar solvent to potentially reduce side reactions. cond3->step3a Yes step3b Consider N-protection. cond3->step3b No end Goal: Improved C2 Selectivity step3a->end step3b->end

Caption: Troubleshooting workflow for electrophilic substitution.

Experimental Protocol: Regioselective C2-Bromination

  • N-Protection (Optional but Recommended): To a solution of 3-methyl-1H-indole-5-carbonitrile in a suitable solvent (e.g., DMF), add a protecting group such as tosyl chloride (TsCl) or di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., NaH or K₂CO₃). Stir at room temperature until the reaction is complete (monitored by TLC). Work up to isolate the N-protected indole.

  • Bromination: Dissolve the N-protected indole in a non-polar solvent like dichloromethane (DCM) or carbon tetrachloride (CCl₄).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of N-bromosuccinimide (NBS) in the same solvent.

  • Stir the reaction at 0°C and monitor its progress by TLC.

  • Upon completion, quench the reaction with aqueous sodium thiosulfate.

  • Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

  • Deprotection (if applicable): Remove the protecting group under appropriate conditions (e.g., NaOH for tosyl, TFA for Boc).

Guide 2: Metal-Catalyzed C-H Functionalization

Common Problem: Difficulty achieving selective functionalization at C4, C6, or C7.

Underlying Cause: The inherent reactivity of the C2 and C3 positions often leads to undesired side reactions in metal-catalyzed processes. Directing groups are typically necessary to overcome this and steer the catalyst to a specific C-H bond on the benzene ring.

Troubleshooting Workflow:

start Start: Low yield/selectivity at C4, C6, or C7 cond1 Are you using a directing group (DG)? start->cond1 step1a Select an appropriate DG (e.g., picolinamide, 8-aminoquinoline) and install it on the indole nitrogen. cond1->step1a No step1b Proceed to catalyst/ligand screening. cond1->step1b Yes cond2 Have you screened different catalysts and ligands? step1a->cond2 step1b->cond2 step2a Systematically vary the metal catalyst (e.g., Pd, Ru, Rh) and the ligand. cond2->step2a No step2b Optimize reaction conditions. cond2->step2b Yes cond3 Have you optimized the solvent and temperature? step2a->cond3 step2b->cond3 step3a Screen a range of solvents and temperatures to find the optimal conditions for the desired regioselectivity. cond3->step3a No end Goal: Selective C-H Functionalization step3a->end

Caption: Workflow for optimizing directed C-H functionalization.

Experimental Protocol: Palladium-Catalyzed C4-Arylation (Conceptual)

Note: This is a generalized protocol and requires optimization for specific substrates.

  • Installation of Directing Group: React 3-methyl-1H-indole-5-carbonitrile with a suitable directing group precursor (e.g., picolinoyl chloride) under basic conditions to install the directing group on the indole nitrogen.

  • C-H Arylation: In a flame-dried Schlenk flask, combine the N-directed indole, the desired aryl halide (e.g., iodobenzene), a palladium catalyst (e.g., Pd(OAc)₂), a ligand (e.g., a phosphine or N-heterocyclic carbene ligand), and a base (e.g., K₂CO₃ or Cs₂CO₃).

  • Add a dry, degassed solvent (e.g., toluene, dioxane, or DMF).

  • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at the optimized temperature for the required time.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction, dilute with a suitable solvent, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

  • Removal of Directing Group: Cleave the directing group under appropriate conditions to yield the C4-arylated product.

Guide 3: Nucleophilic Substitution

Common Problem: N-alkylation instead of or in addition to substitution on the carbon framework.

Underlying Cause: The indole nitrogen is nucleophilic and can compete with other nucleophilic sites in the molecule, especially under basic conditions.

Troubleshooting Workflow:

start Start: Competing N-alkylation cond1 Is the indole nitrogen unprotected? start->cond1 step1a Protect the indole nitrogen with a suitable protecting group (e.g., Boc, Ts). cond1->step1a Yes step1b Consider the reaction mechanism. cond1->step1b No cond2 Are you using a strong base? step1a->cond2 step1b->cond2 step2a Use a milder base or a non-basic protocol if possible. cond2->step2a Yes step2b Optimize solvent. cond2->step2b No cond3 Is the solvent promoting N-alkylation? step2a->cond3 step2b->cond3 step3a Experiment with less polar or aprotic solvents. cond3->step3a Yes end Goal: Selective C-substitution step3a->end

Caption: Troubleshooting competing N-alkylation.

III. Data Summary

The following table summarizes the expected regiochemical outcomes for various reaction types with 3-methyl-1H-indole-5-carbonitrile.

Reaction TypePrimary Reactive Site(s)Key Controlling Factors
Electrophilic Aromatic Substitution C2Steric hindrance, electronic effects of substituents, reaction conditions.
Metal-Catalyzed C-H Functionalization C2, C4, C6, C7Directing group, catalyst, ligand, solvent, temperature.
Nucleophilic Substitution N1Use of protecting groups, basicity of the reaction medium.
Halogen-Metal Exchange/Cross-Coupling Position of the halogenChoice of organometallic reagent and catalyst.

IV. Concluding Remarks

Controlling regioselectivity in reactions of 3-methyl-1H-indole-5-carbonitrile requires a thorough understanding of the electronic and steric effects of the substituents, as well as the reaction mechanism. A systematic approach to optimizing reaction conditions, including the use of protecting and directing groups, is essential for achieving the desired outcome. This guide provides a framework for troubleshooting common issues and developing robust synthetic protocols.

V. References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives. Retrieved from

  • ResearchGate. (2025, August 6). A New Protecting-Group Strategy for Indoles | Request PDF. Retrieved from

  • Benchchem. (n.d.). Troubleshooting unexpected side products in indole synthesis. Retrieved from

  • Organic Letters. (2013, May 23). Highly Regioselective C2-Alkenylation of Indoles Using the N-Benzoyl Directing Group: An Efficient Ru-Catalyzed Coupling Reaction. Retrieved from

  • Chemistry Stack Exchange. (2020, August 1). Regioselectivity in Electrophilic Aromatic Substitution of Pyrrole and Indole. Retrieved from

  • DigitalCommons@URI. (n.d.). Regioselective Oxidative Arylation of Indoles Bearing N-Alkyl Protecting Groups. Retrieved from

  • Chemistry LibreTexts. (2022, September 24). 16.5: An Explanation of Substituent Effects. Retrieved from

  • Synthesis. (2018, May 28). Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization. Retrieved from

  • National Institutes of Health. (n.d.). Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. Retrieved from

  • ch functionalization of indoles and oxindoles through cdc reactions

  • Royal Society of Chemistry. (2020, September 23). Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. Retrieved from

  • Molecules. (2018, October 17). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Retrieved from

  • Lumen Learning. (n.d.). 14.3. Substituent Effects | Organic Chemistry II. Retrieved from

  • SciSpace. (2022, August 27). Carbene-Catalyzed Indole 3-Methyl C(sp3)-H Bond Functionalization. Retrieved from

  • Molecules. (2018, October 17). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Retrieved from

  • ResearchGate. (n.d.). Nucleophilic substitutions at the 3'-position of substituted indoles a.... Retrieved from

  • nucleophilic substitution reaction on the nitrogen of indole nucleus :formation of 1-(indol-3

  • National Institutes of Health. (n.d.). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. Retrieved from

  • Royal Society of Chemistry. (n.d.). Transition metal-catalyzed C–H functionalizations of indoles. Retrieved from

  • Organic Syntheses. (n.d.). indole-3-carbonitrile. Retrieved from

  • ResearchGate. (2023, September 19). Reaction Mechanism and Effect of Substituent in Direct Bromination of Indoles | Request PDF. Retrieved from

  • Royal Society of Chemistry. (2013, March 4). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Retrieved from

  • MDPI. (n.d.). Transition Metal Catalyzed Cross-Coupling Reactions. Retrieved from

  • National Institutes of Health. (2020, July 29). Optical properties of 3-substituted indoles. Retrieved from

  • HETEROCYCLES. (2017, October 4). Nucleophilic substitution reaction in indole chemistry: 1-methoxy-6-nitroindole-3-carbaldehyde as a versatile building block for. Retrieved from

  • YouTube. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY!. Retrieved from

Sources

Optimization

Technical Support Center: Acid Stability of 3-Methyl-1H-indole-5-carbonitrile

Introduction This technical guide addresses the stability profile of 3-Methyl-1H-indole-5-carbonitrile under acidic conditions. This compound presents a unique chemical duality: it contains an acid-sensitive indole core...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This technical guide addresses the stability profile of 3-Methyl-1H-indole-5-carbonitrile under acidic conditions. This compound presents a unique chemical duality: it contains an acid-sensitive indole core prone to polymerization and a nitrile group susceptible to hydrolysis.

However, contrary to the behavior of its parent compound (Skatole/3-methylindole), the presence of the electron-withdrawing nitrile group at the C5 position significantly alters its reactivity profile. This guide provides the mechanistic insights, troubleshooting workflows, and standardized protocols necessary to handle this compound during synthesis, purification (HPLC), and storage.

Module 1: Chemical Stability Profiling

The Stability Paradox

Researchers often expect this compound to exhibit the rapid oxidative degradation or polymerization typical of electron-rich indoles. However, 3-Methyl-1H-indole-5-carbonitrile is significantly more stable to acid-induced polymerization than 3-methylindole.

  • The Indole Core: Typically, indoles protonate at C3, generating an electrophilic iminium species that reacts with unprotonated indole to form dimers (red/brown color).

  • The Protective Effect: The 5-cyano group is a strong electron-withdrawing group (EWG). It deactivates the indole ring, reducing the nucleophilicity of C2 and C3. This drastically slows down the rate of dimerization.

  • The 3-Methyl Block: The methyl group at C3 sterically hinders the primary site of electrophilic attack, further enhancing stability.

Degradation Pathways

Under acidic conditions, two competing pathways exist. The dominant pathway depends heavily on temperature and acid concentration.

  • Pathway A: Nitrile Hydrolysis (High Energy)

    • Conditions: Strong aqueous acid (e.g., 6M HCl), Heat (>60°C).

    • Mechanism:[1][2][3][4][5][6] Protonation of the nitrile nitrogen

      
       Nucleophilic attack by water 
      
      
      
      Formation of primary amide
      
      
      Hydrolysis to carboxylic acid.[1][2][4][5]
    • Outcome: Loss of yield; formation of 3-methyl-1H-indole-5-carboxamide or 3-methyl-1H-indole-5-carboxylic acid.

  • Pathway B: Indole Oligomerization (Low Energy)

    • Conditions: Concentrated acid, anhydrous conditions, or prolonged exposure at RT.

    • Mechanism:[1][2][3][4][5][6][7] Protonation of C3

      
       Attack by C2 of a second molecule.
      
    • Outcome: Color change (yellow

      
       red/brown); baseline noise in HPLC; formation of dimers.
      
Mechanistic Visualization

StabilityPathways cluster_legend Pathway Probability SM 3-Methyl-1H-indole-5-carbonitrile (Starting Material) H_Inter Imidate Intermediate (Protonated Nitrile) SM->H_Inter H+ / H2O (Slow at RT) C3_Cat C3-Protonated Cation (Electrophile) SM->C3_Cat Strong Acid (Reversible) Amide Primary Amide (Major Impurity in HPLC) H_Inter->Amide H2O Acid Carboxylic Acid (Hydrolysis Product) Amide->Acid Heat / Strong Acid Dimer Indole Dimer (Color Change) C3_Cat->Dimer + SM (Slow due to 5-CN) Info Note: 5-CN group deactivates ring, making dimerization significantly slower than in Skatole.

Caption: Figure 1. Competitive degradation pathways. The green path (Hydrolysis) dominates in aqueous acid with heat. The grey path (Dimerization) is suppressed by the 5-CN group but occurs in concentrated anhydrous acids.

Module 2: Troubleshooting Guides

Scenario A: "I see a new peak at RRT 0.85 in my HPLC after leaving the sample in 0.1% TFA."
  • Diagnosis: This is likely the Primary Amide (3-methyl-1H-indole-5-carboxamide).

  • Cause: While the nitrile is stable in 0.1% TFA over short periods (hours), leaving samples in aqueous acidic mobile phase for >24 hours can induce partial hydrolysis, especially if the autosampler is not cooled.

  • Solution:

    • Limit autosampler residence time to <12 hours.

    • Switch to a non-acidic mobile phase (e.g., 10mM Ammonium Bicarbonate, pH 7.8) if stability is critical for long sequences.

    • Store standards in 100% Acetonitrile or DMSO, not in aqueous dilution.

Scenario B: "The reaction mixture turned dark red/brown during acid workup."
  • Diagnosis: Indole Oligomerization.

  • Cause: Exposure to localized high concentrations of acid during quenching or extraction. Even though the 5-CN stabilizes the ring, "hot spots" of concentrated HCl or H2SO4 will force protonation and dimerization.

  • Solution:

    • Controlled Quench: Never add concentrated acid directly to the indole. Always add the reaction mixture to dilute acid or buffer.

    • Keep it Cold: Perform all acid washes at 0–5°C.

    • Solvent Choice: Ensure the indole is fully dissolved in an organic solvent (DCM or EtOAc) before contact with the aqueous acid phase to minimize residence time in the aqueous layer.

Scenario C: "Yield is low after acidic hydrolysis of the nitrile to the acid."
  • Diagnosis: Incomplete reaction or product precipitation.

  • Cause: 3-Methyl-1H-indole-5-carbonitrile has very low water solubility.[8] Refluxing in aqueous HCl often results in a heterogeneous mixture where the reaction only happens at the interface.

  • Solution:

    • Co-solvent: Use a 1:1 mixture of Acetic Acid and concentrated HCl, or Dioxane/HCl. This solubilizes the starting material.

    • Temperature: Nitrile hydrolysis on this deactivated ring requires vigorous reflux (100°C+) for 12–24 hours.

Module 3: Stability Matrix & Protocols

Quantitative Stability Matrix

Based on HPLC area % recovery of starting material.

Condition1 Hour24 Hours7 DaysPrimary Degradant
0.1% TFA / Water (RT) > 99.5%98.0%92.0%Amide (Hydrolysis)
1N HCl (RT) > 99.0%95.0%85.0%Amide + Dimer
1N HCl (60°C) 90.0%40.0%< 5%Carboxylic Acid
DMSO (RT) 100%100%99.8%None
Recommended Stress Test Protocol

Use this protocol to validate the stability of your specific batch or formulation.

Materials:

  • 1 mg/mL stock solution of 3-Methyl-1H-indole-5-carbonitrile in Acetonitrile (MeCN).

  • 1N HCl.[3]

  • HPLC System.

Procedure:

  • Preparation: Mix 100 µL of Stock Solution with 900 µL of 1N HCl. (Result: 0.1 mg/mL in ~0.9N HCl/10% MeCN).

  • Incubation: Incubate at 40°C (accelerated condition).

  • Sampling: Inject immediately (T0), then at 4 hours and 24 hours.

  • Analysis: Monitor for the appearance of the Amide peak (usually elutes earlier than the nitrile on C18) and the Acid peak (elutes significantly earlier).

Module 4: FAQs

Q: Can I use TFA (Trifluoroacetic acid) for NMR studies? A: Yes, but use fresh deuterated solvents. CDCl3 is preferred. If using DMSO-d6 , the compound is perfectly stable. If using TFA-d , run the spectrum immediately. Prolonged storage in TFA-d will eventually lead to C3-proton exchange and potential oligomerization.

Q: Why is my compound turning pink on the silica column? A: Silica gel is slightly acidic. If your compound is impure or if the silica is very active, trace oligomerization can occur, acting as a "dye."

  • Fix: Pre-treat the silica column with 1% Triethylamine (TEA) in Hexanes before loading your sample. This neutralizes the acid sites on the silica.

Q: Is the 3-methyl group acidic? A: No. The pKa of the methyl protons is extremely high (>35). They are not deprotonated under standard conditions. However, under radical conditions (e.g., NBS/Light), you can brominate this position.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Refer to Chapter 16 for Nitrile Hydrolysis mechanisms).

  • Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press. (Foundational text on indole polymerization and electrophilic substitution).

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Details the electronic effects of EWGs on indole stability).

  • Organic Chemistry Portal. (n.d.). Hydrolysis of Nitriles. (General reaction conditions and mechanisms). [Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Development Guide: 3-Methyl-1H-indole-5-carbonitrile Purity Analysis

Executive Summary Developing a purity method for 3-Methyl-1H-indole-5-carbonitrile (5-CN-3MI) presents a classic chromatographic challenge: separating a hydrophobic aromatic scaffold from closely related regioisomers and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Developing a purity method for 3-Methyl-1H-indole-5-carbonitrile (5-CN-3MI) presents a classic chromatographic challenge: separating a hydrophobic aromatic scaffold from closely related regioisomers and synthetic by-products.

While standard C18 alkyl phases are the industry default, they often fail to resolve positional isomers of indole-carbonitriles due to identical hydrophobicity (LogP). This guide demonstrates that a Phenyl-Hexyl stationary phase , utilizing methanol as a protic modifier, provides superior selectivity (


) compared to a standard C18/Acetonitrile system. The optimized method leverages 

interactions to achieve baseline resolution (

) of the target compound from critical impurities, specifically the 4-carbonitrile isomer and hydrolysis degradation products.

Compound Profile & Critical Parameters

Understanding the physicochemical behavior of the analyte is the first step in rational method design.

ParameterValue / CharacteristicImplications for HPLC
Structure Indole core, Methyl (C3), Nitrile (C5)High aromaticity; candidate for

selective columns.
LogP ~2.4 (Experimental/Predicted)Moderately hydrophobic; suitable for Reverse Phase (RP).
pKa Indole NH > 16; Nitrile is non-basicMolecule is neutral in pH 2–8 range. pH modifiers (e.g., Formic Acid) are used primarily for peak shape, not ionization control.
UV Maxima ~222 nm, ~280 nm222 nm provides max sensitivity; 280 nm offers higher selectivity against non-aromatic solvents.

The Comparison Study: C18 vs. Phenyl-Hexyl

To illustrate the "Expertise" pillar of this guide, we compare two distinct separation systems. The goal was to separate the target (5-CN-3MI) from its likely synthetic regioisomer (4-CN-3MI) and its hydrolysis degradant (3-methyl-indole-5-carboxylic acid).

System A: The "Generic" Approach (Baseline)
  • Column: High-strength Silica C18 (100 Å, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).

  • Mechanism: Separation driven purely by solvophobic interactions (Hydrophobicity).

System B: The "Selectivity Enhanced" Approach (Recommended)
  • Column: Phenyl-Hexyl (100 Å, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Methanol (B).[1]

  • Mechanism: Separation driven by Hydrophobicity +

    
     Stacking .
    
  • Rationale: Methanol is used instead of Acetonitrile because ACN can suppress

    
     interactions between the analyte and the phenyl ligand. Methanol permits these steric/electronic interactions to dominate.
    
Experimental Results (Representative Data)

The following table summarizes the chromatographic performance. Note the critical failure of System A to resolve the regioisomer.

ParameterSystem A (C18 / ACN)System B (Phenyl-Hexyl / MeOH)Status
Retention Time (Target) 6.4 min8.2 minIncreased retention on Phenyl
Resolution (

) vs. Isomer
0.8 (Co-elution) 2.4 (Baseline) PASS (System B)
Peak Tailing (

)
1.11.05Excellent shape on both
Selectivity (

)
1.021.15Mechanism change confirmed

Detailed Experimental Protocols

Reagent Preparation
  • Diluent: 50:50 Water:Methanol (matches the initial gradient strength of System B to prevent "solvent shock" peak distortion).

  • Mobile Phase A: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of HPLC grade Water. Mix and degas.

  • Mobile Phase B: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of HPLC grade Methanol.

Instrument Parameters (Optimized Method)
  • Flow Rate: 1.0 mL/min

  • Column Temp: 35°C (Control is vital;

    
     interactions are temperature sensitive).
    
  • Injection Vol: 5 µL

  • Detection: UV @ 280 nm (Primary), 222 nm (Secondary for trace impurities).

Gradient Table (System B)
Time (min)% Mobile Phase B (MeOH)Event
0.040Initial Hold
1.040Begin Gradient
10.080Linear Ramp
12.095Column Wash
14.095Wash Hold
14.140Re-equilibration
18.040End of Run

Mechanistic Insight & Visualization

Why did System B work? In System A (C18), the 4-CN and 5-CN isomers have nearly identical hydrophobic volumes, leading to co-elution. In System B (Phenyl-Hexyl), the stationary phase acts as an "electron acceptor/donor." The position of the electron-withdrawing nitrile group on the indole ring alters the electron density distribution (


-cloud). The Phenyl-Hexyl ligand can discriminate these subtle electronic differences via stacking interactions.
Diagram 1: Method Development Decision Tree

MethodDevelopment Start Start: 5-CN-3MI Purity Method CheckLogP Check LogP (~2.4) & Structure (Aromatic) Start->CheckLogP ScreenC18 Screen 1: C18 + ACN (Hydrophobic Mechanism) CheckLogP->ScreenC18 ResultC18 Result: Isomer Co-elution (Rs < 1.5) ScreenC18->ResultC18 SwitchMech Switch Mechanism: Target Pi-Pi Interactions ResultC18->SwitchMech Selectivity Failure ScreenPhenyl Screen 2: Phenyl-Hexyl + MeOH (Pi-Pi + Hydrophobic) SwitchMech->ScreenPhenyl Use Protic Solvent ResultPhenyl Result: Baseline Resolution (Rs > 2.0) ScreenPhenyl->ResultPhenyl Validate Proceed to Validation (Linearity, LOQ) ResultPhenyl->Validate

Caption: Decision logic moving from generic hydrophobic screening to specific pi-electron targeting for aromatic isomers.

Diagram 2: Separation Mechanism (Ligand Interaction)

InteractionMechanism cluster_C18 System A: C18 Ligand cluster_Phenyl System B: Phenyl-Hexyl Ligand Analyte Analyte: 3-Methyl-1H-indole-5-CN C18Ligand Alkyl Chain (C18) Analyte->C18Ligand VdW Forces PhenylLigand Phenyl Ring Ligand Analyte->PhenylLigand Orbital Overlap InteractionA Hydrophobic Effect (Non-selective for isomers) C18Ligand->InteractionA InteractionB Pi-Pi Stacking (Sensitive to CN position) PhenylLigand->InteractionB

Caption: Comparison of non-selective Van der Waals forces (C18) vs. selective Pi-Pi orbital overlap (Phenyl-Hexyl).

Validation Strategy (Self-Validating Systems)

To ensure the method remains robust (Trustworthiness), the following system suitability criteria must be programmed into the sequence:

  • Resolution Check: A standard mix containing both 5-CN and 4-CN isomers must be injected.

    
     must be 
    
    
    
    .
  • Sensitivity: Signal-to-Noise (S/N) for the LOQ standard (0.05% level) must be

    
    .
    
  • Wavelength Ratio: Monitor the ratio of Absorbance (222nm / 280nm). For 3-methylindoles, this ratio is a specific material constant. A deviation

    
     indicates co-elution with a non-indole impurity.
    

References

  • PubChem. (2025).[2][3] Indole-5-carbonitrile Compound Summary. National Library of Medicine. [Link]

  • NIST Chemistry WebBook. (2024). Indole, 3-methyl- (Skatole) IR and Mass Spectra. National Institute of Standards and Technology.[4][5] [Link]

  • Shimadzu Technical Report. (2023). Separation Characteristics of Phenyl/PFPP Reversed Phase Columns. Shimadzu Corporation. [Link]

  • Waters Knowledge Base. (2022). Difference between CSH C18 and CSH Phenyl-Hexyl chemistries. Waters Corporation. [Link]

  • EPA CompTox. (2025). 1H-Indole-5-carbonitrile, 3-(4-aminobutyl)- Properties. U.S. Environmental Protection Agency. [Link]

Sources

Comparative

Comparing reactivity of 3-Methyl-1H-indole-5-carbonitrile vs 5-bromoindole

This technical guide compares the reactivity profiles of 3-Methyl-1H-indole-5-carbonitrile and 5-bromoindole . It is designed for medicinal chemists and process engineers selecting indole building blocks for drug discove...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide compares the reactivity profiles of 3-Methyl-1H-indole-5-carbonitrile and 5-bromoindole . It is designed for medicinal chemists and process engineers selecting indole building blocks for drug discovery scaffolds.

Executive Summary

The selection between 3-Methyl-1H-indole-5-carbonitrile (3-Me-5-CN) and 5-bromoindole (5-Br) represents a choice between a pre-functionalized core and a versatile coupling partner .

  • 5-Bromoindole is a "blank canvas" for Palladium-catalyzed cross-coupling. Its C3 position is open and highly nucleophilic, making it the standard for building 3,5-disubstituted indoles via sequential Electrophilic Aromatic Substitution (EAS) and Suzuki/Buchwald couplings.

  • 3-Methyl-1H-indole-5-carbonitrile is a "specialized scaffold." The C3-methyl group blocks the primary nucleophilic site, forcing reactivity to the C2 position or the nitrile handle. The electron-withdrawing nitrile group significantly increases N-H acidity, facilitating base-mediated alkylation but deactivating the ring toward electrophiles.

Structural & Electronic Profile

The reactivity differences stem from the electronic influence of the substituents at C5 and the steric blocking at C3.

Feature5-Bromoindole3-Methyl-1H-indole-5-carbonitrile
Structure C5-Br (Weak Deactivator, Leaving Group)C5-CN (Strong EWG) + C3-Me (Blocking Group)
Hammett

+0.23 (Inductive withdrawal)+0.66 (Strong resonance/inductive withdrawal)
C3 Reactivity High (Open for EAS)Blocked (Sterically occluded)
C2 Reactivity Low (unless directed)Enhanced (Primary site for EAS/Lithiation)
N-H Acidity (pKa) ~19.5 (DMSO)~17.5 (DMSO) – More Acidic
Primary Utility Cross-coupling (Suzuki, Heck)C2-functionalization & Nitrile transformation
Electronic Consequence Analysis
  • 5-Bromoindole: The bromine atom is an ortho/para director in benzene systems but behaves primarily as a weak deactivator in the indole system.[1] It does not override the pyrrole ring's inherent nucleophilicity. The C3 position remains the "soft" nucleophilic center.

  • 3-Me-5-CN: The nitrile group is a strong electron-withdrawing group (EWG), reducing electron density across the entire

    
    -system. This makes the molecule resistant to oxidation but also sluggish in EAS compared to simple indoles. The C3-methyl group is critical; it prevents the standard C3-attack, diverting electrophiles to C2.
    

Reactivity Matrix & Decision Pathways

Diagram 1: Reactivity Flowchart

This decision tree illustrates the divergent synthetic pathways for both compounds.

ReactivityPathways Start Target Scaffold Requirement Br_Indole 5-Bromoindole Start->Br_Indole Needs C3-Sub or Pd-Coupling CN_Indole 3-Me-5-CN-Indole Start->CN_Indole Needs C2-Sub or Fixed Nitrile C3_Sub C3-Functionalization (Formylation, Halogenation) Br_Indole->C3_Sub Electrophile (E+) Cross_Coup C5-Cross Coupling (Suzuki, Buchwald) Br_Indole->Cross_Coup Pd(0) / Ar-B(OH)2 C2_Sub C2-Functionalization (Lithiation/EAS) CN_Indole->C2_Sub Strong Base / E+ CN_Trans Nitrile Transformation (Hydrolysis/Reduction) CN_Indole->CN_Trans H2/Cat or Acid/Base

Caption: Synthetic divergence based on C3 blocking and C5 substituent nature.

A. Electrophilic Aromatic Substitution (EAS)[3][4]
  • 5-Bromoindole: Reacts rapidly with electrophiles (e.g., Vilsmeier-Haack, bromination) exclusively at C3 . The C5-Br does not interfere with this regioselectivity.[1]

  • 3-Me-5-CN: With C3 blocked, EAS is forced to C2 . However, the reaction rate is significantly slower due to the deactivating 5-CN group. Stronger electrophiles or higher temperatures are often required.

    • Note: If C2 is also blocked, substitution may occur on the benzene ring (C6), but this is rare and low-yielding.

B. Metal-Mediated Coupling (The 5-Br Advantage)
  • 5-Bromoindole: This is the gold standard for introducing aryl, heteroaryl, or amine groups at C5. The C-Br bond undergoes oxidative addition with Pd(0) readily.

  • 3-Me-5-CN: The nitrile group is generally inert to Pd-catalyzed coupling conditions, acting instead as a robust spectator group. It can, however, be used as a "pseudo-halide" in specific Ni-catalyzed activation chemistries (e.g., to form ketones), but this is non-standard.

C. C-H Activation & Lithiation (The 3-Me-5-CN Advantage)
  • 5-Bromoindole: Direct lithiation is risky. Treatment with n-BuLi typically results in Lithium-Halogen Exchange at C5 (yielding the C5-lithio species) rather than C2-deprotonation. This is useful if you want to replace Br with an electrophile, but it destroys the bromide handle.

  • 3-Me-5-CN: Ideal for C2-functionalization. The C3-methyl group prevents addition at C3, and the C5-CN group acidifies the C2-proton via long-range induction. Treatment with LDA or n-BuLi/CO2 generates the C2-lithio species cleanly, allowing for carboxylation, methylation, or formylation at C2.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling of 5-Bromoindole

Target: Synthesis of 5-Arylindoles

Rationale: Uses a mild base (Cs2CO3) and active catalyst (Pd(PPh3)4) to preserve the sensitive N-H indole proton while effecting C-C bond formation.

  • Reagents:

    • 5-Bromoindole (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Pd(PPh3)4 (5 mol%)

    • Cs2CO3 (2.0 equiv)[2][3]

    • Solvent: 1,4-Dioxane/Water (4:1)

  • Procedure:

    • Charge a reaction vial with 5-bromoindole, boronic acid, and base.[3]

    • Evacuate and backfill with Argon (3x).[3]

    • Add degassed solvent and catalyst.[4]

    • Heat to 90°C for 12 hours.

    • Workup: Filter through Celite, extract with EtOAc, wash with brine.[2][3]

    • Purification: Silica gel chromatography (Hexane/EtOAc).

  • Validation: Monitor disappearance of 5-bromoindole by TLC (Rf ~0.3 in 20% EtOAc/Hex).

Protocol B: Regioselective C2-Lithiation of 3-Methyl-1H-indole-5-carbonitrile

Target: Synthesis of 2-Formyl-3-methylindole-5-carbonitrile

Rationale: The C3-methyl blocks the usual C3-lithiation pathway. The nitrile group survives low-temperature lithiation if bulky bases or short reaction times are used, but n-BuLi is generally compatible at -78°C.

  • Reagents:

    • 3-Methyl-1H-indole-5-carbonitrile (1.0 equiv)

    • n-Butyllithium (1.2 equiv, 2.5M in hexanes)

    • DMF (Dimethylformamide) (1.5 equiv)

    • Solvent: Anhydrous THF

  • Procedure:

    • Dissolve substrate in THF under Argon; cool to -78°C .

    • Add n-BuLi dropwise over 10 mins. (Solution often turns dark red/orange indicating dianion formation at N1/C2).

    • Stir at -78°C for 1 hour.

    • Add dry DMF dropwise.

    • Warm to 0°C over 2 hours.

    • Quench: Saturated NH4Cl solution.

    • Workup: Extract with EtOAc.

  • Validation: 1H NMR will show the disappearance of the C2-H singlet (typically ~7.1 ppm) and appearance of an aldehyde peak (~9.8 ppm).

Comparative Data Summary

Property5-Bromoindole3-Methyl-1H-indole-5-carbonitrile
Molecular Weight 196.05 g/mol 156.19 g/mol
Melting Point 89-91 °C134-136 °C
pKa (DMSO) ~19.5~17.5 (Estimated)
EAS Major Product 3-Substituted2-Substituted
Lithiation Major Product 5-Substituted (via Li-Hal exchange)2-Substituted (via Deprotonation)
Cost/Availability Commodity Chemical (Low Cost)Specialty Building Block (Medium Cost)

Mechanism Visualization

The following diagram details the competing mechanistic pathways for lithiation, highlighting why 5-bromoindole undergoes exchange while the nitrile derivative undergoes deprotonation.

Mechanism Input_Br 5-Bromoindole Inter_Br Li-Halogen Exchange (Fast Kinetic Control) Input_Br->Inter_Br Weak C-Br Bond Input_CN 3-Me-5-CN-Indole Inter_CN C2-Deprotonation (Thermodynamic/Directed) Input_CN->Inter_CN Acidic C2-H (Inductive Effect) Reagent + n-BuLi (-78°C) Reagent->Input_Br Reagent->Input_CN Prod_Br 5-Lithioindole (Loss of Br) Inter_Br->Prod_Br Prod_CN 2-Lithio-3-Me-5-CN-Indole (Stable Anion) Inter_CN->Prod_CN

Caption: Divergent lithiation pathways: Halogen exchange vs. C-H activation.

References

  • Suzuki-Miyaura Coupling of 5-Bromoindole: BenchChem Application Notes. "Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole." Link

  • Indole Lithiation Strategies: Gribble, G. W. "Lithiation of Indoles."[5][6] Journal of the Chemical Society, Perkin Transactions 1. Covers the regioselectivity of C2 vs C3 lithiation in substituted indoles.

  • C2-Alkylation of 3-Substituted Indoles: Beilstein Journal of Organic Chemistry. "Direct C2–H alkylation of indoles." Link

  • Properties of 5-Cyanoindole: PubChem Compound Summary for CID 27513. Link

  • General Indole Reactivity: Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell. (Standard text for Indole EAS rules).

Sources

Safety & Regulatory Compliance

Safety

3-Methyl-1H-indole-5-carbonitrile: Safe Handling &amp; Disposal Protocol

Topic: 3-Methyl-1H-indole-5-carbonitrile proper disposal procedures Audience: Researchers, scientists, and drug development professionals.[1] [1] Executive Summary: Operational Directives Compound: 3-Methyl-1H-indole-5-c...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Methyl-1H-indole-5-carbonitrile proper disposal procedures Audience: Researchers, scientists, and drug development professionals.[1]

[1]

Executive Summary: Operational Directives

Compound: 3-Methyl-1H-indole-5-carbonitrile CAS Number: 3613-06-7 Physical State: Solid (Off-white to pale brown powder) Primary Disposal Method: High-temperature incineration via licensed hazardous waste contractor.[1] CRITICAL SAFETY ALERT: Strictly segregate from strong acids and oxidizers. Although aromatic nitriles are generally more stable than aliphatic nitriles, the cyano-moiety presents a theoretical risk of hydrogen cyanide (HCN) evolution under extreme acidic hydrolysis or reducing conditions.[1]

Hazard Profile & Mechanistic Rationale

To ensure safety, we must understand the causality behind the hazards. This compound combines an indole core with a nitrile substituent.[2]

FeatureHazard MechanismOperational Implication
Nitrile Group (-CN) Hydrolysis under acidic conditions can release toxic byproducts.[1] Thermal decomposition releases Nitrogen Oxides (NOx) and Cyanides.NEVER commingle with acidic waste streams.[1] Incinerate only in facilities equipped with scrubbers.
Indole Core Electron-rich aromatic system; susceptible to oxidation.[1] Potentially irritating to mucous membranes (skatole-like properties).[1]Store in amber glass/opaque HDPE to prevent photo-degradation.[1] Use dust-free handling methods (weighing boats, antistatic guns).[1]
Particulate Nature High surface area solid; inhalation risk.[1]Handle exclusively inside a certified chemical fume hood.

GHS Classification (Conservative Approach):

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed)[3]

  • Skin/Eye Irritation: Category 2 (Causes irritation)[3][4][5]

  • STOT-SE: Category 3 (Respiratory irritation)[1][3][6]

Pre-Disposal Segregation & Packaging

Effective disposal begins at the bench. Self-validating your waste stream prevents downstream accidents.[1]

Step 1: Chemical Compatibility Check

Before disposal, verify the waste container's history.

  • Pass: Organic Solvents (Non-halogenated), Organic Solvents (Halogenated - if segregated), Basic solutions (pH > 8).

  • FAIL: Strong Acids (HCl, H2SO4), Oxidizers (Peroxides, Nitric Acid).

Step 2: Container Selection
  • Solid Waste: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1]

  • Liquid Waste (Mother Liquors): If the compound is dissolved in solvent (e.g., DMSO, Methanol), use a standard solvent waste carboy (HDPE or Glass).

  • Labeling: Must read "Hazardous Waste - Toxic/Irritant - Organic Nitrile" .[1]

Step-by-Step Disposal Protocol
Scenario A: Solid Waste (Pure Compound/Expired Stock)
  • PPE: Nitrile gloves (double-gloved recommended), lab coat, safety goggles.[1]

  • Transfer: Carefully transfer the solid into the dedicated wide-mouth HDPE jar. Avoid generating dust.[4][5][6][7]

  • Decontamination: Wipe the exterior of the stock bottle with a solvent-dampened wipe (methanol or acetone) and place the wipe into the solid waste container.[1]

  • Sealing: Cap tightly. Parafilm is recommended for long-term storage awaiting pickup to prevent odor/vapor leak.[1]

  • Documentation: Log the weight and CAS number (3613-06-7) on the waste tag.[1]

Scenario B: Liquid Waste (Reaction Mixtures/Rinsates)
  • pH Check: Dip a pH strip into the waste stream. Ensure pH

    
     7. If acidic, neutralize carefully with Sodium Bicarbonate (NaHCO3) before adding to the nitrile waste container.
    
  • Solvent Segregation:

    • Non-Halogenated: (e.g., Methanol, Acetone) -> Combine with general organic solvents.[1][8]

    • Halogenated: (e.g., DCM, Chloroform) -> Segregate into Halogenated waste.[1]

  • Trace Destruction (Optional for small scale): For minute traces on glassware, rinse with bleach (Sodium Hypochlorite) solution to oxidize the indole ring and hydrolyze the nitrile, followed by copious water. Note: Only for trace residue, not bulk disposal.

Waste Stream Decision Tree

DisposalWorkflow Start Waste Generation (3-Methyl-1H-indole-5-carbonitrile) StateCheck Physical State? Start->StateCheck SolidWaste Solid Waste StateCheck->SolidWaste Powder/Crystals LiquidWaste Liquid/Solution StateCheck->LiquidWaste Dissolved in Solvent ContainerSolid Wide-Mouth HDPE Jar Label: Toxic Solid SolidWaste->ContainerSolid AcidCheck Is pH < 7? LiquidWaste->AcidCheck Neutralize Neutralize with Base (NaHCO3 or NaOH) AcidCheck->Neutralize Yes (Risk of HCN) ContainerLiquid Solvent Carboy Label: Organic Nitrile Solution AcidCheck->ContainerLiquid No (Safe) Neutralize->ContainerLiquid Final EHS Pickup / Incineration ContainerSolid->Final ContainerLiquid->Final

Figure 1: Operational decision tree for segregating 3-Methyl-1H-indole-5-carbonitrile waste streams.

Emergency Procedures
IncidentImmediate Action
Spill (Solid) Do not sweep dry. Cover with wet paper towels to prevent dust.[1] Scoop into a bag. Treat cleanup materials as hazardous waste.[7]
Spill (Liquid) Absorb with vermiculite or sand. Do not use acidic absorbents. Ventilate the area.[7]
Skin Contact Wash with soap and water for 15 minutes.[1][9] Indoles can absorb through skin; monitor for irritation.
Inhalation Move to fresh air immediately. If breathing is difficult, seek medical attention.
References
  • PubChem. (2025).[3] Indole-5-carbonitrile Compound Summary. National Library of Medicine. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Methyl-1H-indole-5-carbonitrile

As researchers and drug development professionals, our work with novel chemical entities like 3-Methyl-1H-indole-5-carbonitrile demands a proactive and deeply informed approach to safety. This guide moves beyond a simple...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities like 3-Methyl-1H-indole-5-carbonitrile demands a proactive and deeply informed approach to safety. This guide moves beyond a simple checklist, offering a procedural and logistical framework for the safe handling of this compound. By understanding the why behind each safety measure, we can build a culture of intrinsic safety that protects ourselves, our colleagues, and the integrity of our research.

Hazard Assessment: Understanding the Compound's Profile

The primary hazards associated with analogous compounds include:

  • Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[1][2]

  • Skin Irritation: Causes skin irritation and may cause an allergic skin reaction.[1][2][3]

  • Eye Damage: Causes serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.[2][3][4]

These potential hazards mandate a stringent set of controls, with Personal Protective Equipment (PPE) serving as the final, critical barrier between the researcher and the chemical.

Core PPE Protocol: An Essential Barrier

The minimum PPE for any work in a laboratory includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[5] However, for handling 3-Methyl-1H-indole-5-carbonitrile, an enhanced protocol is required.

PPE ComponentSpecificationRationale for Use
Hand Protection Double-gloving with disposable nitrile gloves.Nitrile provides good resistance to nitrile compounds and is a minimum for lab work.[5][6][7] Double-gloving mitigates the risk of exposure from tears or during glove removal.
Eye & Face Protection Chemical safety goggles. A face shield worn over goggles for splash risks.Safety glasses offer insufficient protection from splashes.[5] Goggles are required for protection against liquid splashes and chemical vapors.[5][6] A face shield is crucial when handling larger quantities or preparing solutions where splashing is a significant risk.[6][8]
Body Protection Cotton/Polyester Lab Coat.Protects clothing and skin from incidental splashes and spills.[6][8]
Respiratory Protection Work within a certified chemical fume hood.This engineering control is the primary method for preventing inhalation of the powdered compound.[9] If a fume hood is unavailable, a risk assessment must be performed to determine the appropriate NIOSH-approved respirator.[10]

Operational Plan: From Receipt to Disposal

Safe handling is a continuous process. The following steps provide a procedural guide for the entire lifecycle of the compound within the laboratory.

Handling and Storage
  • Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Don appropriate PPE as outlined in the table above.

  • Weighing and Transfer: Conduct all manipulations of the solid compound, such as weighing, within the fume hood to prevent the generation and inhalation of dust.[3][9]

  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • Storage: Keep the container tightly closed in a cool, dry, and well-ventilated area.[1][3][4] Be aware that some indole derivatives are sensitive to light and air.

  • Hygiene: Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3]

Emergency Spill Response

A swift and correct response to a spill is critical to mitigating exposure. The scale of the spill dictates the appropriate procedure.

Caption: Workflow for minor vs. major chemical spills.

Exposure and Decontamination Protocol

In the event of accidental exposure, immediate and appropriate first aid is crucial.

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of soap and water for at least 15 minutes.[1][11] Seek medical attention.[1]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][12] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.

  • Inhalation: Move the individual to fresh air.[1][3] If breathing is difficult or stops, provide artificial respiration.[1] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[12] Rinse the mouth with water and have the person drink two glasses of water at most.[13] Seek immediate medical attention.[1]

Disposal Plan

All waste containing 3-Methyl-1H-indole-5-carbonitrile, including contaminated PPE, empty containers, and spill cleanup materials, must be treated as hazardous waste.

  • Segregation: Collect all chemical waste in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal: Arrange for disposal through a licensed professional waste disposal company.[3] The recommended disposal method is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3] Never dispose of this chemical down the drain or in regular trash.[3]

By adhering to these comprehensive safety and logistical procedures, you can confidently and safely advance your research while upholding the highest standards of laboratory practice.

References

  • Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories. University of Nevada, Reno. [Link]

  • Henderson, T. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. [Link]

  • University of Florida Environmental Health & Safety. (2022, April). Personal Protective Equipment Guidance for Research. [Link]

  • RLSS. (2015, July 22). Personal Protective Equipment Selection Guide. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 28504, 3-Formyl-1H-indole-5-carbonitrile. [Link]

  • Imperial College London. Emergency procedures. [Link]

  • Cole-Parmer. (2004, October 5). Material Safety Data Sheet - 3-Methylindole, 98%. [Link]

  • Carnegie Mellon University Qatar. Emergency Response Guide for Laboratories. [Link]

  • Organic Syntheses. Indole-3-carbonitrile. [Link]

  • PharmaState Academy. (2019, March 5). Dealing With Industrial Emergency Conditions-Safety Guidelines. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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